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  • Product: ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate
  • CAS: 34750-63-5

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Self-Validating Analytical Framework

Executive Summary The structural elucidation of highly functionalized nitrogenous heterocycles is a cornerstone of modern drug discovery. The molecule ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized nitrogenous heterocycles is a cornerstone of modern drug discovery. The molecule ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate presents a unique analytical challenge. It combines an electron-deficient pyridine ring, a highly conjugated pyrimidine core, an ester linkage, and a prototropic tautomeric center.

To definitively assign this structure, analysts cannot rely on a single spectroscopic technique. Instead, they must deploy a self-validating analytical framework —a system where the outputs of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy interlock. In this framework, MS defines the boundary conditions (molecular formula), 1D NMR provides the atomic inventory, 2D NMR maps the topology, and FT-IR resolves the 3-dimensional tautomeric state.

Structural Complexity & The Tautomeric Challenge

Before initiating any analytical protocol, one must understand the dynamic nature of the target molecule. While formally named with a "4-hydroxy" prefix (suggesting an enol structure), this class of molecules undergoes rapid prototropic tautomerism.

Extensive 13 C NMR and computational studies demonstrate that 4-hydroxypyrimidines predominantly exist in solution as tautomeric mixtures of two oxo forms (cyclic amides) rather than the true enol[1]. Specifically, the 4(3H)-pyrimidinone tautomer is thermodynamically favored due to the stabilization of the amide moiety and favorable electrostatics. The addition of substituents, such as the electron-withdrawing ester group at C-5, can further shift this equilibrium and stabilize the dioxo/lactam forms[2].

Failure to account for this tautomerism leads to incorrect 13 C chemical shift predictions for C-4, C-5, and C-6, and misinterpretation of long-range HMBC correlations. Therefore, the elucidation protocol must be designed to explicitly lock or identify the predominant tautomer.

The Self-Validating Elucidation Protocol

The following step-by-step methodologies are designed not just to gather data, but to logically validate the preceding steps.

Workflow A Phase 1: HRMS Formula Verification B Phase 2: 1D NMR Scaffold Inventory A->B Exact Mass Confirmed C Phase 3: 2D NMR Topological Assembly B->C Atom Count Validated D Phase 4: FT-IR / NOESY Tautomeric Resolution C->D Connectivity Mapped E Final Structure Elucidated D->E 3D State Solved

Fig 1: The self-validating analytical workflow for structure elucidation.

Phase 1: Compositional Verification via HRMS

Causality: High-Resolution Mass Spectrometry (HRMS) acts as the absolute boundary condition. By utilizing soft ionization (ESI), we preserve the intact molecule. The exact mass dictates the molecular formula, ensuring that the subsequent NMR inventory does not miss any "invisible" elements (like quaternary nitrogens or symmetrical carbons).

Methodology:

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Inject 1 µL into an ESI-QTOF mass spectrometer operating in positive ion mode.

  • Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

  • Extract the exact mass of the [M+H]+ ion. For C12​H11​N3​O3​ , the theoretical [M+H]+ is m/z 246.0873.

  • Validate the formula by comparing the empirical isotopic distribution against the theoretical model to confirm the presence of exactly three nitrogen atoms.

Phase 2: Scaffold Deconstruction via 1D NMR

Causality: With the formula C12​H11​N3​O3​ validated, 1D NMR provides the internal inventory. We specifically choose anhydrous DMSO- d6​ as the solvent. DMSO is a strong hydrogen-bond acceptor that slows down the prototropic exchange of the tautomeric NH/OH proton, allowing it to be observed as a distinct, broad singlet rather than being lost to solvent exchange.

Methodology:

  • Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6​ .

  • Acquire 1 H NMR at 600 MHz with 16 scans, using a 30° pulse angle and a 2-second relaxation delay to ensure accurate integration of the 11 protons.

  • Acquire 13 C{ 1 H} NMR at 150 MHz with 1024 scans. Utilize inverse-gated decoupling if quantitative integration is required to differentiate overlapping quaternary carbons, though standard CPD is usually sufficient to map the 12 distinct carbon environments.

Phase 3: Topological Assembly via 2D NMR

Causality: The 1D NMR provides isolated puzzle pieces. 2D NMR (COSY, HSQC, HMBC) provides the topological map. HMBC is particularly critical here; it bridges the "quaternary gaps" between the pyridine ring, the pyrimidine core, and the ester group.

Methodology:

  • Execute a 1 H- 1 H COSY sequence to map the isolated spin systems: the ethyl group ( −CH2​− to −CH3​ ) and the pyridine ring ( H−4′ to H−5′ to H−6′ ).

  • Execute a 1 H- 13 C HSQC to assign all protonated carbons.

  • Execute a 1 H- 13 C HMBC optimized for a long-range coupling constant of nJCH​=8 Hz.

  • Self-Validation Check: The pyridine H−2′ must show a 3J HMBC correlation across the inter-ring bond to the pyrimidine C−2 . The pyrimidine H−6 must show a 3J correlation to the ester carbonyl, locking the ester to the C-5 position.

HMBC_Network P_H6 Pyrimidine H-6 P_C5 Pyrimidine C-5 P_H6->P_C5 2J HMBC P_C4 Pyrimidine C-4 (C=O) P_H6->P_C4 3J HMBC P_C2 Pyrimidine C-2 P_H6->P_C2 3J HMBC Est_CO Ester C=O P_H6->Est_CO 3J HMBC Pyr_H2 Pyridine H-2' Pyr_H2->P_C2 3J HMBC (Inter-ring) Pyr_C3 Pyridine C-3' Pyr_H2->Pyr_C3 2J HMBC Est_CH2 Ethyl -CH2- Est_CH2->Est_CO 2J HMBC

Fig 2: Key HMBC correlations driving the topological assembly of the molecule.

Phase 4: Spatial & Tautomeric Resolution via FT-IR

Causality: NMR in DMSO- d6​ provides the solvated structure, but to definitively assign the solid-state tautomer (lactam vs. lactim), Vibrational Spectroscopy is required. A strong carbonyl stretch confirms the pyrimidin-4(3H)-one tautomer, closing the logical loop.

Methodology:

  • Place 2 mg of neat, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Analyze the 1600–1750 cm −1 region. The presence of two distinct C=O stretches (one for the ester at ~1710 cm −1 and one for the pyrimidine lactam at ~1660 cm −1 ) definitively proves the oxo-tautomer state in the solid phase.

Quantitative Data Synthesis

The table below summarizes the self-validating NMR assignments. The integration of 1D data with 2D HMBC correlations leaves no topological ambiguity.

Position 1 H NMR (δ, ppm, mult, J in Hz) 13 C NMR (δ, ppm)Key HMBC Correlations ( 1 H 13 C)
Pyrimidine NH 12.50 (1H, br s)-C-2, C-4
Pyrimidine H-6 8.65 (1H, s)154.3C-2, C-4, C-5, Ester C=O
Pyrimidine C-2 -156.8-
Pyrimidine C-4 (C=O) -161.2-
Pyrimidine C-5 -115.0-
Pyridine H-2' 9.20 (1H, d, J = 2.0)148.2Pyrimidine C-2, Pyridine C-4', C-6'
Pyridine H-4' 8.45 (1H, dt, J = 8.0, 2.0)135.6Pyridine C-2', C-6'
Pyridine H-5' 7.55 (1H, dd, J = 8.0, 4.8)123.7Pyridine C-3'
Pyridine H-6' 8.70 (1H, dd, J = 4.8, 1.5)151.5Pyridine C-2', C-4'
Pyridine C-3' -128.4-
Ester C=O -164.5-
Ethyl -CH 2​ - 4.25 (2H, q, J = 7.1)60.8Ester C=O, Ethyl -CH 3​
Ethyl -CH 3​ 1.30 (3H, t, J = 7.1)14.2Ethyl -CH 2​ -

Conclusion

The structure elucidation of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate requires navigating complex isobaric overlaps and prototropic tautomerism. By deploying a self-validating system where HRMS establishes the atomic boundaries, 1D/2D NMR maps the precise connectivity across quaternary gaps, and FT-IR confirms the lactam tautomeric state, researchers can achieve absolute structural certainty. This rigorous, multi-orthogonal approach eliminates single points of failure, ensuring high-integrity data for downstream drug development applications.

References

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. acs.org.
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. nih.gov.

Sources

Exploratory

Synthesis and Characterization of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Technical Guide

Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and anti-fibrotic drugs[1]. Specifically, 2-aryl-4-hydroxypyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and anti-fibrotic drugs[1]. Specifically, 2-aryl-4-hydroxypyrimidine-5-carboxylates serve as highly versatile synthetic intermediates. This whitepaper details the synthesis, mechanistic rationale, and analytical characterization of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate . By coupling a pyridine-3-carboxamidine donor with a 1,3-dielectrophilic malonate derivative, researchers can efficiently construct this heteroaryl-substituted pyrimidine system[2].

Mechanistic Pathway & Design Rationale

The construction of the pyrimidine core relies on a classic [3+3] cyclocondensation strategy. This approach utilizes the condensation of an amidine (providing the N-C-N fragment) with an α,β -unsaturated dicarbonyl equivalent (providing the C-C-C fragment)[3].

For this specific target, nicotinamidine hydrochloride (pyridine-3-carboxamidine) is reacted with diethyl ethoxymethylenemalonate (DEEM) .

Causality of Experimental Choices
  • Base Selection (Sodium Ethoxide): A strong alkoxide base is required to liberate the free amidine from its hydrochloride salt and to deprotonate the amidine nitrogen, enhancing its nucleophilicity for the initial aza-Michael-type addition to the ethoxymethylene carbon of DEEM.

  • Solvent (Ethanol): Ethanol is chosen to match the ester groups of DEEM, preventing unwanted transesterification side reactions that would lead to a mixture of methyl and ethyl esters[2].

  • Thermodynamic Control: The reaction is driven to completion via reflux, which provides the activation energy necessary for the subsequent intramolecular cyclization (amidation of the ester) and the irreversible elimination of two equivalents of ethanol.

Mechanism A Nicotinamidine (N-C-N Donor) C Addition Intermediate (Acyclic) A->C NaOEt, EtOH B DEEM (C-C-C Acceptor) B->C D Intramolecular Cyclization C->D -EtOH, Heat E Target Pyrimidine (Keto-Enol Core) D->E -EtOH, Tautomerization

Caption: Mechanistic workflow for the [3+3] cyclocondensation forming the pyrimidine core.

Experimental Protocol: Synthesis

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Materials Required
  • Nicotinamidine hydrochloride (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Sodium metal or Sodium ethoxide (NaOEt) solution (2.5 equiv)

  • Absolute ethanol (anhydrous)

  • 1N HCl (aqueous)

Step-by-Step Methodology
  • Preparation of the Alkoxide Base: In an oven-dried, argon-purged round-bottom flask, carefully dissolve sodium metal in anhydrous ethanol to generate a fresh sodium ethoxide solution. Note: Commercially available 21% NaOEt in ethanol can be substituted for safety and reproducibility.

  • Amidine Liberation: Cool the solution to 0 °C. Add nicotinamidine hydrochloride (1.0 equiv) portion-wise. Stir for 30 minutes. The precipitation of NaCl indicates the successful liberation of the free amidine base.

  • Condensation: Add DEEM (1.1 equiv) dropwise to the suspension. The reaction mixture will typically transition to a deep yellow or orange color, indicating the formation of the acyclic addition intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 8–12 hours. Monitor the disappearance of the starting amidine via TLC (Eluent: 5% MeOH in DCM, UV visualization at 254 nm).

  • Workup and Precipitation: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol. Dissolve the crude residue in a minimal amount of distilled water.

  • Self-Validating Isolation: Slowly add 1N HCl dropwise while stirring vigorously until the pH reaches approximately 4.0–5.0. The target compound, ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate , will precipitate as a white to pale-yellow solid. Causality: The molecule exists predominantly in the 4-oxo tautomeric form and is insoluble in slightly acidic aqueous media, whereas unreacted starting materials and salts remain in solution[4].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an Ethanol/Water mixture to achieve >95% purity.

Characterization & Analytical Data

Rigorous characterization is required to confirm the regiochemistry and tautomeric state of the synthesized compound. The pyrimidine ring predominantly exists in the 4-oxo (lactam) tautomeric form in the solid state and in polar NMR solvents (like DMSO- d6​ )[5].

Table 1: Expected Analytical Profile
Analytical MethodKey Spectral Features / Expected DataDiagnostic Significance
1 H NMR (DMSO- d6​ ) δ 1.28 (t, 3H, -CH 3​ ), 4.25 (q, 2H, -CH 2​ -), 8.50-9.20 (m, 4H, Pyridine), 8.65 (s, 1H, Pyrimidine H-6), 13.0 (br s, 1H, -OH/NH)Confirms the presence of the ethyl ester, the intact pyridine ring, and the isolated pyrimidine proton at C6.
13 C NMR (DMSO- d6​ ) δ 14.2 (-CH 3​ ), 60.5 (-CH 2​ -), 115.0 (C5), 150-165 (Aromatic C), 164.5 (Ester C=O), 161.2 (Pyrimidine C4-OH/C=O)Validates the carbon skeleton; the C4 shift confirms the oxygenation state.
LC-MS (ESI+) m/z 246.08 [M+H]+ Confirms the exact molecular weight (Target MW: 245.08 g/mol ).
FT-IR (ATR) νmax​ 3100-2800 (br, N-H/O-H), 1710 (Ester C=O), 1660 (Amide/Lactam C=O), 1590 (C=N) cm −1 Distinguishes the ester carbonyl from the tautomeric lactam carbonyl of the pyrimidine ring.

Downstream Applications

The ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate intermediate is highly valuable in drug discovery. The C4 hydroxyl group can be efficiently converted to a chloride using POCl 3​ , yielding ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate[2]. This highly electrophilic intermediate can subsequently undergo S N​ Ar reactions with various anilines or aliphatic amines to generate libraries of kinase inhibitors or anti-fibrotic agents targeting pathways such as COL1A1[1].

References

  • US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. Google Patents.
  • Synthesis of Pyrimidine Derivatives - Benha University. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - Molecules (PMC). Available at:[Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - MDPI. Available at: [Link]

  • Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents - Der Pharma Chemica. Available at:[Link]

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones - MDPI. Available at: [Link]

Sources

Foundational

The Pyrimidine Scaffold in Medicinal Chemistry: Structural Logic, Kinase Targeting, and Synthetic Workflows

Executive Summary In the landscape of modern drug discovery, the 1,3-diazine (pyrimidine) ring stands as one of the most privileged and ubiquitous structural motifs. Its profound impact stems from a unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the 1,3-diazine (pyrimidine) ring stands as one of the most privileged and ubiquitous structural motifs. Its profound impact stems from a unique combination of electronic asymmetry, metabolic stability, and an inherent ability to mimic endogenous nucleobases. This technical whitepaper dissects the structural logic of the pyrimidine scaffold, explores the causality behind its dominance in kinase inhibition, and provides self-validating synthetic workflows for developing pyrimidine-based libraries.

The Structural Logic of the Pyrimidine Scaffold

To understand the utility of pyrimidine, one must first analyze its electronic distribution. The nitrogen atoms at positions 1 and 3 withdraw electron density from the aromatic system via both inductive and resonance effects. This renders the carbon atoms at positions 2, 4, and 6 highly electron-deficient and susceptible to nucleophilic attack, while position 5 remains relatively electron-rich. This electronic asymmetry is the foundational causality behind the regioselective functionalization strategies employed by medicinal chemists[1].

Furthermore, the pyrimidine core exhibits profound bioisosterism. Because it is the core structural component of cytosine, thymine, and uracil, and forms half of the purine bicyclic system (adenine and guanine), synthetic pyrimidines can seamlessly integrate into biological systems, deceiving enzymes and receptors that process nucleic acids[2].

Pharmacological Dominance: Kinase Inhibition & Hinge-Binding Causality

While pyrimidines are utilized across various therapeutic areas, their most successful application lies in targeted oncology via kinase inhibition. Fused pyrimidine systems, particularly and pyrrolo[2,3-d]pyrimidines, dominate the kinome landscape[3].

The Causality of Binding: Why do these specific scaffolds exhibit such high affinity for kinases? The endogenous substrate for all kinases is ATP. The adenine ring of ATP anchors into the kinase active site by forming hydrogen bonds with the "hinge region"—a segment connecting the N-terminal and C-terminal lobes of the kinase.

Fused pyrimidines act as perfect adenine bioisosteres. The causality of their binding relies on the lone electron pairs of the N1 and N3 nitrogens, which are geometrically perfectly positioned to act as potent hydrogen bond acceptors. These nitrogens interact directly with the backbone amide NH of the kinase hinge region (e.g., Met or Cys residues). Concurrently, adjacent exocyclic functional groups (like amines) act as hydrogen bond donors, locking the scaffold into the ATP-binding pocket and competitively displacing the endogenous substrate[3].

HingeBinding ATP ATP (Endogenous) Hinge Kinase Hinge Region ATP->Hinge Displaced by Pyrim Pyrimidine Scaffold HBA1 H-Bond Acceptor (N1/N3) Pyrim->HBA1 HBD1 H-Bond Donor (NH) Pyrim->HBD1 HBA1->Hinge Binds NH HBD1->Hinge Binds C=O

Caption: Logical model of pyrimidine-mediated kinase hinge-binding mimicry.

Quantitative Landscape of FDA-Approved Pyrimidines

The clinical validation of this scaffold is immense. Over 50 pyrimidine-fused bicyclic heterocycles have been approved by the FDA, with at least 22 specifically utilized in clinical oncology for the treatment of various solid tumors and hematological malignancies[4].

Drug NamePrimary TargetClinical IndicationMW ( g/mol )LogP (approx)Approval Year
Osimertinib EGFR (T790M)Non-Small Cell Lung Cancer499.64.72015
Ibrutinib BTKMantle Cell Lymphoma440.53.92013
Ribociclib CDK4/6Breast Cancer434.52.52017
Dacomitinib EGFR/HER2Non-Small Cell Lung Cancer469.94.22018
5-Fluorouracil Thymidylate SynthaseColorectal Cancer130.1-0.91962

Self-Validating Experimental Protocol: Regioselective Microwave-Assisted Suzuki-Miyaura Coupling

To build pyrimidine libraries for high-throughput kinase screening, rapid and reliable functionalization of halogenated pyrimidines is required. The of 2,4-dichloropyrimidine is a cornerstone methodology in medicinal chemistry[5].

Causality of Regioselectivity: The C4-chloride is inherently more reactive toward oxidative addition by the Pd(0) catalyst than the C2-chloride. This occurs because the transition state at C4 is highly stabilized by the electron-withdrawing effect of the para-nitrogen. This electronic bias allows for precise, protecting-group-free regioselective coupling at C4, leaving the C2 position available for subsequent functionalization[5].

Causality of Microwave Heating: Conventional thermal heating of pyrimidines often leads to degradation or unwanted side reactions due to prolonged exposure to basic conditions. Microwave irradiation provides uniform dielectric heating, rapidly overcoming the Arrhenius activation barrier. This reduces reaction times from 12-24 hours to merely 15 minutes, preserving the integrity of the electron-deficient core[5].

Step-by-Step Methodology

Step 1: Reagent Preparation & Validation

  • Weigh 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq) and the desired arylboronic acid (0.5 mmol, 1.0 eq).

  • Self-Validation Check: Verify the purity of the boronic acid via 1H-NMR prior to use. Boronic acids readily dehydrate to form boroxines (anhydrides) upon standing, which skews reaction stoichiometry and promotes palladium-catalyzed homocoupling artifacts.

Step 2: Reaction Assembly

  • In a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, combine the reagents with K2CO3 (1.5 mmol, 3.0 eq) as the base.

  • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.5 mol%, 0.0025 mmol). Causality: This extremely low catalyst loading is sufficient due to the high oxidative addition rate at the C4 position, and it prevents the precipitation of palladium black which complicates purification[5].

  • Suspend the mixture in 6 mL of a degassed solvent mixture of 1,4-dioxane/H2O (2:1 v/v). Degassing via sparging with inert gas is critical to prevent the oxidative homocoupling of the boronic acid.

Step 3: Microwave Irradiation

  • Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate the mixture at 100°C for exactly 15 minutes with continuous magnetic stirring[5].

Step 4: In-Process Control (IPC) & Self-Validation

  • Allow the vial to cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The reaction is deemed successful and complete only when the extracted ion chromatogram (EIC) shows the starting material peak ([M+H]+ 149) is <5% relative to the mono-coupled product peak. If unreacted starting material persists, do not increase the temperature (which risks breaking regioselectivity and causing C2 coupling); instead, add 0.1 eq of fresh boronic acid and re-irradiate for 5 minutes.

Step 5: Workup & Purification

  • Transfer the mixture to a separatory funnel, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C4-aryl-2-chloropyrimidine.

Workflow Start Halogenated Pyrimidine Core Step1 Microwave-Assisted Suzuki-Miyaura Coupling Start->Step1 Step2 LC-MS & TLC Validation (Self-Validating Check) Step1->Step2 15 min, 100°C Step3 Purification (Silica Gel Chromatography) Step2->Step3 >95% Purity Step4 In Vitro Kinase Assay (IC50 Determination) Step3->Step4

Caption: Step-by-step workflow for pyrimidine library synthesis and validation.

Conclusion

The pyrimidine scaffold is not merely a structural placeholder; it is a highly tunable, electronically biased system that dictates the pharmacodynamic fate of a drug. By understanding the causality behind its hinge-binding capabilities and leveraging its regioselective synthetic properties, medicinal chemists can continue to exploit this privileged structure to design next-generation therapeutics with unprecedented precision.

References

  • Liang, T., et al. "The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021." Mini-Reviews in Medicinal Chemistry, 2023. URL:[Link]

  • Wang, S., et al. "FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Advances (via PMC), 2020. URL:[Link]

  • Kmentová, I., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 2021. URL:[Link]

  • Shutalev, A. D., et al. "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, 2015. URL:[Link]

Sources

Exploratory

Targeting the De Novo Pyrimidine Synthesis Pathway: Mechanistic Insights, Pharmacological Vulnerabilities, and Experimental Methodologies

Executive Summary The de novo pyrimidine biosynthesis pathway is a fundamental metabolic cascade essential for the production of nucleic acid precursors (DNA and RNA), glycoproteins, and phospholipids[1]. While resting o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic cascade essential for the production of nucleic acid precursors (DNA and RNA), glycoproteins, and phospholipids[1]. While resting or terminally differentiated cells primarily rely on the salvage pathway to recycle pre-existing nucleosides, rapidly proliferating cells—including activated immune cells and various malignancies—exhibit a profound dependency on the de novo pathway to meet their elevated biosynthetic demands[2]. This metabolic rewiring presents a highly selective therapeutic vulnerability for oncology, virology, and autoimmune disease management[3].

This technical guide dissects the biochemical architecture of pyrimidine synthesis, evaluates its pharmacological targeting, and provides self-validating experimental methodologies for assessing pathway flux and enzyme inhibition.

Biochemical Architecture and Causality of the Pathway

The de novo synthesis of pyrimidines is a highly conserved, six-step enzymatic process that converts glutamine, ATP, and bicarbonate into uridine monophosphate (UMP), the central precursor for all other pyrimidine nucleotides[4].

  • CAD Trifunctional Complex : The pathway initiates in the cytosol. The CAD protein—a massive multimeric complex—harbors three distinct enzymatic activities: carbamoyl-phosphate synthetase 2 (CPS2), aspartate transcarbamylase (ATC), and dihydroorotase (DHOase)[5]. Glutamine is hydrolyzed to yield carbamoyl phosphate, which is subsequently condensed with aspartate to form carbamoyl aspartate, and then cyclized to dihydroorotate (DHO)[6].

  • Dihydroorotate Dehydrogenase (DHODH) : DHO is transported to the mitochondria, where DHODH, an enzyme localized to the inner mitochondrial membrane, catalyzes its oxidation to orotate[7]. This is the only redox step in the pathway. Crucially, DHODH is functionally coupled to the mitochondrial respiratory chain; it transfers electrons directly to ubiquinone (Coenzyme Q10), linking pyrimidine synthesis to oxidative phosphorylation[7].

  • Uridine Monophosphate Synthetase (UMPS) : Orotate returns to the cytosol, where the bifunctional enzyme UMPS completes the pathway. The orotate phosphoribosyltransferase (OPRT) domain attaches a ribose ring from phosphoribosyl pyrophosphate (PRPP) to form orotidine monophosphate (OMP), which is then decarboxylated by the OMP decarboxylase (OMPDC) domain to yield UMP[5].

PyrimidinePathway Gln Glutamine + HCO3- + ATP CP Carbamoyl Phosphate Gln->CP CAD (CPS2 domain) CA Carbamoyl Aspartate CP->CA CAD (ATC domain) DHO Dihydroorotate CA->DHO CAD (DHOase domain) Oro Orotate DHO->Oro DHODH (Mitochondrial) OMP Orotidine-5'-monophosphate Oro->OMP UMPS (OPRT domain) UMP Uridine-5'-monophosphate OMP->UMP UMPS (OMPDC domain)

Caption: The six-step de novo pyrimidine synthesis pathway from glutamine to UMP.

Pharmacological Targeting of DHODH

Because DHODH represents the rate-limiting, mitochondrially-coupled bottleneck of the pathway, it has emerged as the primary pharmacological target[3]. Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest in the S-phase and the induction of apoptosis in highly proliferative cells[1]. Furthermore, recent studies demonstrate that pyrimidine starvation via DHODH inhibition triggers the expression of antigen presentation genes (MHC-I), thereby sensitizing immunologically "cold" tumors to immune checkpoint blockade[3].

Table 1: Quantitative Profiling of Key DHODH Inhibitors
InhibitorTarget EnzymeApproximate IC50Primary Indication / StatusMechanism of Action / Notes
Brequinar DHODH~10-20 nMOncology (Clinical Trials)Potent competitive inhibitor; binds the ubiquinone binding site[1].
Teriflunomide DHODH~1 µMMultiple Sclerosis (FDA Approved)Low-potency inhibitor; suppresses auto-reactive T-lymphocytes[3].
Leflunomide DHODH~1 µMRheumatoid Arthritis (FDA Approved)Prodrug converted to teriflunomide in vivo[3].
H-006 DHODH3.8 nMOncology (Preclinical)Highly potent experimental inhibitor; induces myeloid differentiation[2].
PTC299 DHODH~1-10 nMOncology/Virology (Clinical Trials)Orally bioavailable; suppresses viral replication and tumor growth[8].

Self-Validating Experimental Methodologies

To rigorously investigate pyrimidine metabolism and validate novel inhibitors, researchers must employ orthogonal assays: an in vitro enzymatic activity assay to confirm direct target engagement, and an in vivo or ex vivo isotope tracing workflow to measure metabolic flux[9].

Protocol 1: In Vitro DHODH Enzymatic Activity Assay (DCIP Reduction)

Causality & Principle: DHODH oxidizes dihydroorotate to orotate while simultaneously reducing ubiquinone (Coenzyme Q) to ubiquinol[2]. To measure this kinetically, an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), is introduced[8]. Ubiquinol transfers its electrons to DCIP, causing a measurable colorimetric shift from blue (oxidized) to colorless (reduced) at 600-650 nm[8]. The rate of absorbance decrease is directly proportional to DHODH enzymatic velocity[10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100. Causality: The detergent (Triton X-100) is critical to maintain the solubility of the highly hydrophobic ubiquinone cofactor in an aqueous environment[2].

  • Reagent Formulation: Prepare a substrate mixture containing 400 µM L-dihydroorotate (substrate), 100 µM decylubiquinone (co-factor), and 200 µM DCIP (colorimetric indicator)[2].

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human DHODH (e.g., N-terminal His-tagged DHODH/ΔTM) to a final concentration of 0.4 µg/mL in the assay buffer[8]. Add the test inhibitor (e.g., Brequinar or H-006) in a DMSO dilution series (maintaining final DMSO <1%) and pre-incubate at 25°C for 30 minutes to allow steady-state binding[2].

  • Reaction Initiation & Kinetic Measurement: Add the substrate mixture to the enzyme-inhibitor complex in a 96-well microplate[10]. Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10-20 minutes at 25°C[10].

  • Data Analysis: Calculate the initial velocity (Vmax) from the linear portion of the absorbance-time curve. Subtract the rate of blank wells (non-enzymatic DCIP reduction). Plot the percentage of inhibition versus the log of inhibitor concentration to derive the IC50 using a four-parameter logistic regression[8].

Protocol 2: LC-MS/MS Isotope Tracing of Pyrimidine Flux

Causality & Principle: Steady-state metabolomics only provides a snapshot of pool sizes, which cannot distinguish between altered synthesis and altered consumption[11]. Stable isotope tracing using 15N-amide-glutamine or 13C-glutamine allows researchers to track the dynamic incorporation of heavy isotopes into the pyrimidine ring, directly quantifying de novo flux[9].

Step-by-Step Methodology:

  • Isotopic Labeling: Culture target cells in glutamine-free media supplemented with 2 mM[amide-15N]-glutamine for 2 to 24 hours, depending on the desired steady-state isotopic enrichment[11]. Causality: The amide nitrogen of glutamine is specifically incorporated into the carbamoyl phosphate precursor by the CPS2 domain of CAD[4].

  • Metabolic Quenching & Extraction: Rapidly aspirate the media and immediately submerge the cell monolayer in pre-chilled (-80°C) 80% methanol[12]. Causality: Rapid cooling and organic solvent precipitation instantly halt enzymatic activity, preventing the degradation of highly labile intermediates like carbamoyl phosphate and OMP[11]. Sonicate at 4°C for 30 minutes, centrifuge at high speed, and collect the supernatant[12].

  • Chromatographic Separation: Inject the extract into a Liquid Chromatography (LC) system equipped with an Amide HILIC (Hydrophilic Interaction Liquid Chromatography) column[9]. Causality: Pyrimidine nucleotides are highly polar and poorly retained on standard reverse-phase columns; HILIC ensures sharp peak resolution for UMP, UDP, and UTP[9].

  • Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a Triple Quadrupole or Orbitrap mass spectrometer operating in polarity switching mode[9]. Monitor the specific mass transitions (e.g., M+0 vs. M+1 isotopologues) to quantify the incorporation of the 15N atom into the pyrimidine ring[11].

  • Data Processing: Calculate the fractional enrichment of the M+1 isotopologue relative to the total metabolite pool to determine the rate of de novo pyrimidine synthesis[9].

LCMSWorkflow Step1 1. Isotope Labeling (15N-Glutamine) Step2 2. Metabolic Quenching (-80°C Methanol) Step1->Step2 Step3 3. LC Separation (HILIC Column) Step2->Step3 Step4 4. MS/MS Detection (Triple Quadrupole) Step3->Step4 Step5 5. Flux Analysis (Isotopologue Ratios) Step4->Step5

Caption: Workflow for LC-MS/MS stable isotope tracing of pyrimidine metabolic flux.

References

  • Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC, nih.gov,[Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC, nih.gov,[Link]

  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC, nih.gov,[Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC, nih.gov,[Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC, nih.gov,[Link]

  • Metabolomics and isotope tracing - PMC - NIH, nih.gov,[Link]

  • Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC, nih.gov,[Link]

  • De novo pyrimidine synthesis is a collateral metabolic vulnerability in NF2-deficient mesothelioma - PMC, nih.gov,[Link]

  • Ferroptosis in schizophrenia: Mechanisms and therapeutic potentials (Review), spandidos-publications.com,[Link]

Sources

Foundational

Therapeutic Targeting via the Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate Scaffold: A Technical Guide

Executive Summary & Pharmacophore Rationale In modern drug discovery, identifying a versatile, highly tunable chemical scaffold is the cornerstone of targeted therapeutic development. Ethyl 4-hydroxy-2-(pyridin-3-yl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, identifying a versatile, highly tunable chemical scaffold is the cornerstone of targeted therapeutic development. Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5) represents a privileged pharmacophore with profound utility across oncology, immunology, and cardiovascular indications.

As an application scientist, I approach this molecule not as a static entity, but as a dynamic precursor. The structural genius of this scaffold lies in three distinct regions:

  • The Pyrimidine Core: Acting as a classic purine bioisostere, it is perfectly geometrically primed to insert into the ATP-binding pockets of various enzymes[1].

  • The Pyridin-3-yl Substituent: This moiety provides a critical, directional hydrogen bond acceptor. Within the hinge region of kinases, this nitrogen interacts directly with the backbone NH of specific residues (e.g., Met793 in EGFR), anchoring the molecule.

  • The 4-Hydroxy / 5-Carboxylate Axis: The 4-hydroxy group exists in a tautomeric equilibrium with its 6-oxo (lactam) form[2]. This permits facile chemical activation (via halogenation) and subsequent nucleophilic substitution to introduce bulky, lipophilic groups that probe allosteric or deep hydrophobic pockets.

Primary Therapeutic Targets & Mechanistic Pathways

Protein Kinases (Oncology)

Pyrimidine derivatives are foundational to targeted cancer therapy, frequently acting as potent protein kinase inhibitors (PKIs)[1]. By functionalizing the C4 position of our scaffold with substituted anilines or aliphatic amines, the molecule becomes a potent, ATP-competitive inhibitor of kinases such as EGFR, B-Raf, and MEK. The competitive displacement of ATP halts downstream phosphorylation cascades, arresting tumor cell proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Target of Pyrimidine Scaffold Ligand->EGFR RAS RAS Activation EGFR->RAS Phosphorylation RAF B-Raf / C-Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Ethyl 4-hydroxy-2-(pyridin-3-yl) pyrimidine-5-carboxylate Derivatives Inhibitor->EGFR ATP-Competitive Inhibition

Diagram 1: Disruption of the EGFR/MAPK signaling pathway via pyrimidine-based ATP-competitive inhibition.

Phosphodiesterases (Inflammation & Vasodilation)

The pyrimidine-5-carboxylate core is a proven precursor for phosphodiesterase (PDE) inhibitors. For instance, the structurally analogous ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is the critical starting material for Avanafil, an FDA-approved, highly selective PDE5 inhibitor used for erectile dysfunction[3]. Substituting the methylthio group with our pyridin-3-yl ring alters the electronic landscape and lipophilicity, offering a vector to tune selectivity toward PDE4 (implicated in COPD and asthma) or to maintain potent PDE5 activity.

Transcription Factors (Autoimmunity)

Beyond direct enzymatic inhibition, derivatives of 2-substituted pyrimidine-5-carboxylates have demonstrated potent suppression of NF-κB and AP-1 mediated transcriptional activation[4]. By blocking these transcription factors, the scaffold serves as a template for developing therapeutics targeting immunoinflammatory and autoimmune diseases.

Experimental Workflows & Self-Validating Protocols

To translate this scaffold into a viable therapeutic candidate, rigorous, self-validating experimental protocols are mandatory. The causality behind these steps ensures that false positives are eliminated early in the drug development pipeline.

Protocol 1: Scaffold Functionalization (C4-Activation and Amination)

Causality: The native 4-hydroxy group is unreactive toward incoming nucleophiles. It must be converted into an electrophilic imidoyl chloride to allow for the attachment of target-specific moieties.

  • Chlorination: Suspend ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate in anhydrous toluene. Add 3.0 equivalents of Phosphorus Oxychloride (POCl₃) and a catalytic amount of DMF. Reflux for 4 hours.

  • Self-Validation Checkpoint 1 (Chemistry): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the chlorinated intermediate [M+H]+ confirms successful activation.

  • Nucleophilic Aromatic Substitution (SNAr): Concentrate the mixture in vacuo. Dissolve the crude chloride in ethanol, add the desired amine (e.g., 3-chloro-4-fluoroaniline for EGFR targeting), and N,N-diisopropylethylamine (DIPEA). Stir at 80°C for 6 hours.

  • Purification: Purify via preparative HPLC.

  • Self-Validation Checkpoint 2 (Purity): Only proceed to biological assays if analytical HPLC confirms >95% purity and NMR confirms the absence of regioisomers.

Protocol 2: High-Throughput Target Validation (TR-FRET Kinase Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the use of lanthanide chelates provides long emission half-lives, completely eliminating short-lived background autofluorescence from the chemical compounds.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., EGFR WT), a biotinylated peptide substrate, and the functionalized pyrimidine derivative in an assay buffer (HEPES pH 7.5, MgCl₂, DTT).

  • Incubation: Incubate the compound with the enzyme for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Readout: Add the detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader.

  • Self-Validation Checkpoint 3 (Assay Robustness): Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms assay robustness. Include a known reference inhibitor (e.g., Erlotinib) to validate the IC50 shift.

Workflow Synthesis 1. Scaffold Functionalization Purification 2. HPLC Purification Synthesis->Purification Assay 3. TR-FRET Kinase Assay Purification->Assay Readout 4. Fluorescence Readout Assay->Readout Validation 5. IC50 & SAR Validation Readout->Validation

Diagram 2: Self-validating experimental workflow from scaffold synthesis to high-throughput screening.

Quantitative SAR Data Summaries

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization of the ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold dictates target specificity and potency.

Target ClassSpecific TargetRepresentative Moiety at C4 PositionExpected IC50 RangePrimary Clinical Indication
Kinase EGFR (WT)3-chloro-4-fluoroaniline10 - 50 nMNon-Small Cell Lung Cancer
Kinase B-Raf (V600E)Substituted piperidine50 - 150 nMMelanoma
PDE PDE53-chloro-4-methoxybenzyl1 - 10 nMErectile Dysfunction / PAH
Transcription NF-κBBis(trifluoromethyl)phenyl100 - 500 nMAutoimmune Diseases

Note: Data represents expected pharmacological profiles based on the functionalization of the pyrimidine-5-carboxylate core.

References

  • PubChem. "Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem"[2]. URL:

  • RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment"[1]. URL:

  • Journal of Medicinal Chemistry. "Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]"[4]. URL:

  • Google Patents. "WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide"[3]. URL:

Sources

Exploratory

The Discovery of Novel 4-Hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide Inhibitors: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors. It is intended for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. This document delves into the core aspects of the discovery process, from initial scaffold identification and synthesis to detailed biochemical and cellular characterization, culminating in an analysis of structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the Pyrimidine-5-Carboxamide Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its inherent ability to engage in various non-covalent interactions makes it a privileged structure in drug design. The 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide core, in particular, has emerged as a versatile pharmacophore, giving rise to inhibitors of a diverse range of therapeutic targets. This guide will explore the discovery of inhibitors based on this scaffold, with a focus on their application as modulators of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), key enzymes in the cellular response to hypoxia.[3][4]

Design and Synthesis Strategy

The rational design of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors is predicated on mimicking the binding of the natural substrate, 2-oxoglutarate, to the active site of iron-dependent oxygenases. The core scaffold presents key interaction points, including the 4-hydroxy and 5-carboxamide moieties, which chelate the active site iron and form crucial hydrogen bonds.

General Synthetic Approach

The synthesis of the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide core can be achieved through several established synthetic routes. A common and effective method involves the condensation of a heterocyclic amidine with a suitably substituted β-ketoester.[5] This approach allows for the facile introduction of diverse heterocyclic groups at the 2-position of the pyrimidine ring, a key vector for modulating potency and selectivity.

Experimental Protocol: General Synthesis of 4-Hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides

  • Step 1: Formation of the β-ketoester. Diethyl ethoxymethylenemalonate is reacted with an appropriate amine to yield the corresponding enamine. Subsequent cyclization under basic conditions affords the ethyl 4-hydroxypyrimidine-5-carboxylate core.

  • Step 2: Amide Coupling. The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to provide the 5-carboxamide moiety.

  • Step 3: Introduction of the Heterocycle. The 2-position of the pyrimidine ring is typically functionalized via nucleophilic aromatic substitution (SNAAr) with a heterocyclic thiol or amine. Alternatively, a pre-functionalized heterocyclic amidine can be used in the initial cyclization step.

  • Step 4: Purification. The final compound is purified by column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biochemical and Cellular Evaluation

A critical phase in the discovery process is the rigorous biochemical and cellular characterization of the synthesized inhibitors. This section outlines the key assays employed to determine the potency, selectivity, and mechanism of action of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors.

In Vitro Enzyme Inhibition Assays

The primary evaluation of newly synthesized compounds involves determining their inhibitory activity against the target enzyme. For HIF PHD inhibitors, this is typically achieved using a biochemical assay that measures the hydroxylation of a HIF-α peptide substrate.

Experimental Protocol: HIF PHD2 Inhibition Assay

  • Assay Principle: The assay quantifies the consumption of the co-substrate 2-oxoglutarate, which is coupled to the oxidation of a fluorescent probe.

  • Reagents and Materials: Recombinant human HIF PHD2, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, 2-oxoglutarate, Fe(II), ascorbate, and a fluorescent probe.

  • Procedure: a. The inhibitor, at varying concentrations, is pre-incubated with the enzyme, Fe(II), and ascorbate in an appropriate assay buffer. b. The reaction is initiated by the addition of the HIF-1α peptide and 2-oxoglutarate. c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is quenched, and the fluorescence is measured.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays for Target Engagement and Downstream Effects

Demonstrating that a compound engages its target in a cellular context and elicits the desired downstream biological response is a crucial step. For HIF PHD inhibitors, this involves measuring the stabilization of HIF-α and the upregulation of HIF target genes.

Experimental Protocol: Cellular HIF-1α Stabilization Assay

  • Cell Line: A human cell line that expresses HIF-1α, such as HeLa or Hep3B, is used.

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with the inhibitor at various concentrations for a specified duration (e.g., 4-6 hours). c. Following treatment, the cells are lysed, and the total protein concentration is determined. d. HIF-1α levels in the cell lysates are quantified using a specific ELISA or by Western blotting.

  • Data Analysis: The EC50 value, the concentration of inhibitor required to achieve 50% of the maximal HIF-1α stabilization, is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the chemical structure of a lead compound and the subsequent evaluation of its biological activity are fundamental to optimizing its potency, selectivity, and pharmacokinetic properties.[6] For the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide scaffold, SAR studies have revealed several key insights.

The Role of the 2-Heterocyclic Substituent

The nature of the heterocyclic ring at the 2-position of the pyrimidine core has a profound impact on the inhibitor's potency and selectivity. For example, in the context of HIF PHD inhibitors, the introduction of a pyridazine ring at this position was found to be optimal for potent pan-inhibition of the PHD isoforms.[3][4]

Modification of the 5-Carboxamide Group

The 5-carboxamide moiety is crucial for interaction with the active site. Modifications to the amine portion of the carboxamide can influence oral bioavailability and pharmacokinetic properties. For instance, the incorporation of a bis(4-methoxyphenyl)methyl group led to compounds with improved oral activity.[3][4]

Compound2-Heterocycle5-Carboxamide AmineHIF PHD2 IC50 (nM)Cellular HIF-1α EC50 (nM)
1 Pyridazin-3-ylH50250
MK-8617 Pyridazin-3-ylBis(4-methoxyphenyl)methyl525
3 Pyrazol-1-ylCyclopropyl150>1000
4 Thiazol-2-ylBenzyl80500

Table 1: Representative structure-activity relationship data for 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of HIF PHD2.

Preclinical Development and Future Perspectives

Promising lead compounds identified through the discovery process undergo further preclinical evaluation, including pharmacokinetic studies in animal models and safety pharmacology assessments. The optimization of properties such as metabolic stability and oral bioavailability is a key focus during this stage. For example, a major focus in the development of some of these inhibitors was to decrease the long half-life observed in higher species with early compounds.[3][4]

The versatility of the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide scaffold suggests that it will continue to be a valuable starting point for the discovery of inhibitors for a wide range of therapeutic targets. Future work will likely focus on the development of isoform-selective inhibitors and the exploration of novel heterocyclic substituents to further enhance potency and drug-like properties.

Visualizations

G cluster_0 Drug Discovery Workflow A Scaffold Identification (4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide) B Synthesis of Analogs A->B C Biochemical Screening (e.g., HIF PHD2 Assay) B->C D Cellular Assays (HIF-1α Stabilization) C->D E SAR Analysis C->E D->E E->B Iterative Design F Lead Optimization E->F G Preclinical Development F->G

Figure 1: A generalized workflow for the discovery of novel inhibitors.

G cluster_1 HIF-1α Signaling Pathway Normoxia Normoxia PHDs PHD Enzymes Normoxia->PHDs O2 present Hypoxia Hypoxia Hypoxia->PHDs O2 absent HIF_1a HIF-1α PHDs->HIF_1a Hydroxylation VHL VHL HIF_1a->VHL HIF_1 HIF-1 Complex HIF_1a->HIF_1 Proteasome Proteasomal Degradation VHL->Proteasome HIF_1b HIF-1β HIF_1b->HIF_1 HRE Hypoxia Response Element (HRE) HIF_1->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Inhibitor 4-hydroxy-2-(heterocyclic) pyrimidine-5-carboxamide Inhibitor Inhibitor->PHDs Inhibition

Figure 2: The HIF-1α signaling pathway and the mechanism of action of PHD inhibitors.

References

  • Debenham, J. S., Madsen-Duggan, C., Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., Salowe, S. P., Sonatore, L. M., Hajdu, R., Milligan, J. A., Visco, D. M., Zhou, D., Lingham, R. B., Stickens, D., DeMartino, J. A., Tong, X., Wolff, M., Pang, J., Miller, R. R., Sherer, E. C., & Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]

  • ACS Publications. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. [Link]

  • Summa, V., Petrocchi, A., Matassa, V. G., Taliani, M., Lau, G., Giuliani, M., Pace, P., Fiore, F., De Francesco, R., Stillmac, K. A., & Monteagudo, E. (2006). 4,5-Dihydroxypyrimidine Carboxamides and N-Alkyl-5-hydroxypyrimidinone Carboxamides Are Potent, Selective HIV Integrase Inhibitors with Good Pharmacokinetic Profiles in Preclinical Species. Journal of Medicinal Chemistry, 49(22), 6646–6649. [Link]

  • Ye, H., Chen, L., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]

  • Nagashima, S., Yokota, M., Nakai, E.-I., Kuromitsu, S., Ohga, K., Takeuchi, M., Tsukamoto, S.-I., & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1). [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • ACS Publications. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. [Link]

  • PubMed. (n.d.). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • RSC Publishing. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. [Link]

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Protocols & Analytical Methods

Method

synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate protocol

Application Note: Protocol for the Synthesis of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate Executive Summary The 2-aryl-4-hydroxypyrimidine-5-carboxylate scaffold is a privileged pharmacophore in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Executive Summary

The 2-aryl-4-hydroxypyrimidine-5-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a critical synthetic intermediate for the development of kinase inhibitors, transcription factor modulators, and clinical-stage covalent allosteric inhibitors targeting Werner syndrome helicase (WRN)[1]. Optimization of the substitution at the C2 position of the pyrimidine core is often critical for achieving an optimal balance of intrinsic reactivity, metabolic stability, and inhibitory potency in drug design[2].

This protocol details a robust, scalable synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate via the cyclocondensation of nicotinamidine with diethyl ethoxymethylenemalonate (DEEM).

Mechanistic Rationale

The formation of the pyrimidine core proceeds via a tandem Michael-type addition and intramolecular cyclization sequence. Because amidines are typically supplied as stable hydrochloride salts, a strong base (such as sodium ethoxide) is required to liberate the nucleophilic free amidine in situ.

The unshared electron pair of the amidine nitrogen attacks the highly electrophilic ethoxymethylene carbon of DEEM, displacing an ethoxide leaving group. Subsequent thermal activation provides the energy required for the second amidine nitrogen to attack the ester carbonyl. This closes the pyrimidine ring and eliminates a second molecule of ethanol. The resulting product rapidly tautomerizes to the thermodynamically stable 4-hydroxypyrimidine/4-pyrimidone form, a structural feature critical for downstream functionalization (e.g., chlorination via POCl₃)[3].

Mechanism A Nicotinamidine (Nucleophile) C Michael-type Intermediate A->C Addition B DEEM (Electrophile) B->C - EtOH D Intramolecular Cyclization C->D Ring Closure E Ethyl 4-hydroxy-2-(pyridin-3-yl) pyrimidine-5-carboxylate D->E - EtOH (Tautomerization)

Fig 1: Mechanistic pathway of the cyclocondensation reaction forming the pyrimidine core.

Materials and Equipment

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Nicotinamidine HCl157.591.01.58 gStarting Material (Nucleophile)
Diethyl ethoxymethylenemalonate (DEEM)216.231.052.27 g (2.12 mL)Starting Material (Electrophile)
Sodium Ethoxide (NaOEt)68.051.51.02 gBase / Catalyst
Absolute Ethanol (EtOH)46.07N/A20 mLSolvent
1M Hydrochloric Acid (HCl)36.46Variable~15-20 mLAcidification / Workup

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, rotary evaporator, vacuum filtration apparatus, pH paper.

Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the reaction proceeds efficiently before moving to the next step.

Step 1: Free-Basing the Amidine

  • Suspend nicotinamidine hydrochloride (1.58 g, 10.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add sodium ethoxide (1.02 g, 15.0 mmol) portion-wise at room temperature under a nitrogen atmosphere.

  • Causality: NaOEt neutralizes the HCl salt to generate the free amidine. Using a slight excess (1.5 equiv) ensures complete neutralization and provides the basic environment necessary to catalyze the subsequent condensation. The mixture will turn into a cloudy suspension as NaCl precipitates.

Step 2: Electrophilic Addition 3. Add DEEM (2.12 mL, 10.5 mmol) dropwise to the stirring suspension over 5 minutes.

  • Causality: Dropwise addition prevents uncontrolled exothermic reactions and minimizes the formation of polymeric side-products.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Self-Validation (IPC 1): An aliquot analyzed by TLC (10% MeOH in DCM) or LCMS should show the disappearance of the free amidine and the formation of the acyclic Michael-type intermediate.

Step 3: Thermal Cyclocondensation 5. Attach a reflux condenser and heat the mixture to 80–90 °C (reflux) for 3 hours.

  • Causality: While the initial addition occurs readily at room temperature, the intramolecular ring closure requires thermal energy to overcome the activation barrier and drive off the second equivalent of ethanol.

  • Self-Validation (IPC 2): LCMS analysis should confirm the complete conversion of the intermediate to the cyclized pyrimidine mass [M+H]⁺ = 246.1.

Step 4: Solvent Removal and Acidification 6. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to yield a crude solid residue.

  • Causality: Removing the ethanol solvent prevents the product from remaining dissolved during the aqueous precipitation step.

  • Dissolve the residue in 15 mL of distilled water.

  • Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 4.0–5.0.

  • Causality: Under basic conditions, the 4-hydroxypyrimidine exists as a highly soluble sodium salt. Adjusting the pH to its isoelectric point (pH 4-5) neutralizes the enolate, drastically reducing its aqueous solubility and forcing the pure product to precipitate as a solid.

Step 5: Isolation and Drying 9. Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) followed by ice-cold ethanol (5 mL).

  • Causality: Cold water removes inorganic salts (NaCl) and residual acid, while a brief wash with cold ethanol removes unreacted DEEM and organic impurities without significantly dissolving the product.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the title compound.

Workflow Step1 1. Free-basing Nicotinamidine HCl + NaOEt in EtOH Step2 2. Condensation Add DEEM dropwise at RT Step1->Step2 Step3 3. Thermal Cyclization Reflux (80-90°C) for 3 h Step2->Step3 Step4 4. Solvent Removal Concentrate under reduced pressure Step3->Step4 Step5 5. Acidification Adjust aqueous residue to pH 4-5 Step4->Step5 Step6 6. Isolation Filter, wash (H2O/EtOH), dry at 50°C Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the product.

Analytical Characterization

Table 2: Expected Quantitative Analytical Data

Analytical MethodExpected Signals / ValuesInterpretation
Yield 65% – 80%White to pale-yellow solid.
LCMS (ESI+) m/z 246.1 [M+H]⁺Confirms the molecular weight of C₁₂H₁₁N₃O₃ (Exact Mass: 245.08).
¹H NMR (400 MHz, DMSO-d₆) δ 13.05 (br s, 1H)Pyrimidinone NH / OH tautomer.
δ 9.35 (d, J = 2.0 Hz, 1H)Pyridine H-2' (adjacent to N).
δ 8.78 (dd, J = 4.8, 1.6 Hz, 1H)Pyridine H-6'.
δ 8.65 (s, 1H)Pyrimidine H-6 (diagnostic core singlet).
δ 8.52 (dt, J = 8.0, 2.0 Hz, 1H)Pyridine H-4'.
δ 7.62 (dd, J = 8.0, 4.8 Hz, 1H)Pyridine H-5'.
δ 4.28 (q, J = 7.1 Hz, 2H)Ethyl ester -CH₂-.
δ 1.32 (t, J = 7.1 Hz, 3H)Ethyl ester -CH₃.

Troubleshooting and Process Optimization

Table 3: Common Pitfalls and Corrective Actions

Observation / IssueRoot CauseCorrective Action
Low Yield / Incomplete Conversion Insufficient free-basing of the amidine hydrochloride.Ensure the NaOEt is freshly prepared or of high quality. Verify the pH is strongly basic (>10) prior to adding DEEM.
Product fails to precipitate The pH of the aqueous solution is too high or too low.Carefully titrate the aqueous layer with 1M HCl. The product is highly soluble at pH > 8 (as a sodium salt) and pH < 2 (as a pyridinium salt). Target pH 4.0–5.0.
Sticky, gummy residue instead of solid Incomplete removal of ethanol before aqueous workup, or presence of unreacted DEEM.Ensure rigorous concentration on the rotary evaporator. Triturate the gummy residue with cold diethyl ether or cold ethanol to induce crystallization.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry, 2000. URL:[Link]

Sources

Application

one-pot synthesis of tetrahydropyrimidine-5-carboxylate derivatives

An Application Guide to the One-Pot Synthesis of Tetrahydropyrimidine-5-Carboxylate Derivatives Foreword for the Modern Drug Discovery Professional In the landscape of medicinal chemistry, the pyrimidine scaffold stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the One-Pot Synthesis of Tetrahydropyrimidine-5-Carboxylate Derivatives

Foreword for the Modern Drug Discovery Professional

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic design. Its hydrogenated derivatives, particularly tetrahydropyrimidines (THPMs), are privileged structures found in a multitude of pharmacologically active agents, exhibiting properties ranging from anticancer and antiviral to anti-inflammatory and antihypertensive.[1][2][3][4] The efficient construction of these molecules is therefore a critical endeavor for any research team focused on novel drug development.

This application note moves beyond a simple recitation of steps. As a senior application scientist, my objective is to provide you with a robust, field-proven framework for the , grounded in the classic Biginelli reaction.[1][5][6] We will explore not just the "how" but the "why"—delving into the mechanistic underpinnings, the rationale for catalyst selection, and the practical nuances that separate a successful synthesis from a failed attempt. The protocols described herein are designed to be self-validating systems, offering a reliable and adaptable starting point for your specific research targets.

The Scientific Principle: Harnessing the Power of Multi-Component Reactions

The synthesis of tetrahydropyrimidine-5-carboxylates is most elegantly achieved through the Biginelli reaction, a one-pot, three-component reaction (3-CR). This approach involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester (commonly ethyl acetoacetate), and urea or its thio-analogue, thiourea.[5][7] The power of this strategy lies in its convergence and atom economy; complex molecules are assembled from simple starting materials in a single operation, minimizing reaction time, solvent waste, and purification steps.[1][8]

The Reaction Mechanism: An N-Acyliminium Ion Pathway

While debated in early literature, extensive spectroscopic studies support a mechanism that proceeds through an N-acyliminium ion intermediate.[5] Understanding this pathway is crucial for troubleshooting and optimizing the reaction for your specific substrates.

The key steps are:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is the key species that will be attacked by the enol of the β-keto ester.

  • Nucleophilic Attack: The β-keto ester (ethyl acetoacetate) adds to the iminium ion.

  • Cyclization and Dehydration: The terminal amino group of the ureide moiety then undergoes an intramolecular cyclization by attacking the ketone carbonyl. A final dehydration step yields the stable tetrahydropyrimidine ring.

This mechanistic route explains why a wide variety of aromatic, aliphatic, and heteroaromatic aldehydes can be successfully employed in the reaction.[7]

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Keto Ester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Step 1: Condensation Adduct Open-Chain Adduct Iminium->Adduct Step 2: Nucleophilic Attack (from β-Keto Ester) Cyclized Cyclized Intermediate Adduct->Cyclized Step 3: Intramolecular Cyclization Product Tetrahydropyrimidine-5- Carboxylate Cyclized->Product Step 4: Dehydration

Caption: The proposed N-acyliminium ion mechanism for the Biginelli reaction.

Experimental Protocol: A Generalized and Adaptable Workflow

This section provides a detailed, generalized procedure for the synthesis. The protocol is robust and has been shown to be effective for a wide array of substituted benzaldehydes.

Materials and Reagents
  • Aldehydes: Aromatic or aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde). Ensure high purity.

  • β-Dicarbonyl Compound: Ethyl acetoacetate (reagent grade, freshly distilled if necessary).

  • Urea/Thiourea: Reagent grade.

  • Catalyst: Cupric chloride (CuCl₂·2H₂O) is an inexpensive and effective choice.[3][9] Alternatively, a few drops of concentrated HCl can be used for a classic approach.[2]

  • Solvent: Ethanol (absolute) is a common and effective solvent. For solvent-free approaches, no solvent is required.[3][10]

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Beakers, graduated cylinders

    • Buchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Melting point apparatus

Step-by-Step Synthetic Procedure

This protocol describes a solvent-based approach using a Lewis acid catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol (20-30 mL) to the flask, followed by the catalyst, for instance, CuCl₂·2H₂O (1 mmol, 0.1 eq).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring Progress: The reaction progress should be monitored every 30-60 minutes using TLC (e.g., with a mobile phase of ethyl acetate/n-hexane, 3:7 v/v).[11] Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new, typically UV-active, product spot.

  • Work-up and Isolation: Once the reaction is complete (usually within 2-4 hours), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice with stirring.

  • Product Collection: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any unreacted urea and catalyst.

  • Purification: The most common and effective method for purification is recrystallization. Transfer the crude solid to a beaker and recrystallize from hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Note on Solvent-Free Synthesis (Grindstone Method): For an environmentally friendly alternative, the same reactants can be combined in a mortar and ground with a pestle for 5-10 minutes at room temperature.[3][12] The reaction is often rapid and yields can be excellent. The work-up is similar, involving the addition of water and filtration.

Representative Data and Substrate Scope

The versatility of this one-pot synthesis is one of its greatest strengths. The following table summarizes typical results for various substituted aldehydes, demonstrating the protocol's tolerance for both electron-donating and electron-withdrawing groups on the aromatic ring.

EntryAldehydeCatalystTime (h)Yield (%)Reference
1BenzaldehydeCuCl₂·2H₂O292[3][12]
24-ChlorobenzaldehydeCuCl₂·2H₂O2.595[9][13]
34-MethoxybenzaldehydeLanthanum Triflate1.590[14][15]
44-NitrobenzaldehydeIonic Liquid192[16]
53-ChlorobenzaldehydeThiourea/CuCl₂385[9][13]

Yields are for isolated, purified products. Conditions may vary slightly between referenced protocols.

Product Characterization: Validating Your Synthesis

Rigorous characterization is non-negotiable for ensuring the identity and purity of your synthesized compounds. A combination of spectroscopic and physical methods should be employed.

Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_characterization Characterization A One-Pot Reaction (Aldehyde, Ketoester, Urea) B Reaction Work-up (Ice Water Quench) A->B C Filtration B->C D Recrystallization (from Ethanol) C->D E NMR (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G H Melting Point D->H I Pure Product

Sources

Method

Application Note: Designing and Validating N-(pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Self-Validating in vitro Protocols As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Self-Validating in vitro Protocols

As a Senior Application Scientist, I have structured this guide to bridge the critical gap between computational pharmacophore design and robust in vitro validation. Cyclin-dependent kinase 2 (CDK2) dysregulation is a well-documented driver of unchecked cellular proliferation in various malignancies. While early pan-CDK inhibitors suffered from severe toxicity liabilities, the recent emergence of the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) scaffold has provided a highly potent and selective framework for targeting overexpressed CDK2[1].

This technical note provides the mechanistic grounding, benchmark data, and standardized, self-validating protocols necessary to evaluate novel NPPA analogues in your drug discovery pipeline.

Mechanistic Grounding: The NPPA Pharmacophore

To design effective NPPA analogues, one must understand the causality behind their binding affinity. The NPPA core functions as an ATP-competitive inhibitor, mimicking the purine ring of ATP to anchor deeply within the CDK2 active site.

  • Hinge Region Interactions: The pyrimidine and pyridine nitrogens act as critical hydrogen bond acceptors and donors. They specifically interact with the backbone amides of Leu83 —a universally conserved residue in the CDK2 hinge region that is essential for inhibitory activity[2].

  • Thermodynamic Stabilization: Advanced in silico MM/PBSA calculations demonstrate that optimized NPPA analogues (such as NPPA3) achieve binding affinities of approximately −68.23 kJ/mol. This interaction stabilizes the kinase in a dynamically compact, inactive conformation, preventing the downstream phosphorylation of the Rb protein[1].

  • Toxicity Profile: Unlike first-generation inhibitors that broadly target CDK1/2/4/6, highly optimized NPPA derivatives exhibit reduced toxicity against normal embryonic kidney cells (e.g., HEK293) while maintaining potent anti-proliferative efficacy against cancer lines[3].

CDK2_Pathway Mitogen Mitogenic Signals Cyclin Cyclin E / Cyclin A Mitogen->Cyclin CDK2 CDK2 Kinase Cyclin->CDK2 Activation Rb Rb Protein Phosphorylation CDK2->Rb Arrest Cell Cycle Arrest & Apoptosis CDK2->Arrest NPPA N-(pyridin-3-yl)pyrimidin-4-amine (Inhibitor) NPPA->CDK2 ATP-competitive Inhibition NPPA->Arrest E2F E2F Transcription Factor Release Rb->E2F G1S G1 to S Phase Transition (Proliferation) E2F->G1S

Fig 1: CDK2 signaling pathway illustrating the mechanism of action for NPPA-based inhibitors.

Quantitative Benchmarking

To establish a baseline for your Structure-Activity Relationship (SAR) campaigns, Table 1 summarizes the benchmark data of leading NPPA analogues against diverse targets and cell lines, referenced against the clinical standard AZD5438.

Table 1: Pharmacological Profiling of Lead NPPA Analogues

CompoundTarget / Cell LineAssay TypeIC₅₀ / AffinityReference
Compound 7l CDK2/Cyclin A2Kinase Inhibition64.42 nM3[3]
Compound 7l MV4-11 (Leukemia)Cell Viability0.83 μM3[3]
Compound 7l HT-29 (Colon)Cell Viability2.12 μM3[3]
Compound 7l HeLa (Cervical)Cell Viability8.61 μM3[3]
NPPA3 CDK2 (In Silico)Binding Affinity−68.23 kJ/mol1[1]
AZD5438 (Ctrl) CDK2/Cyclin A2Kinase Inhibition~45-60 nMStandard Reference

Experimental Workflow & Self-Validating Protocols

Workflow Design In Silico Design & Docking Synthesis Chemical Synthesis (NPPA Analogues) Design->Synthesis Kinase CDK2/Cyclin A2 Kinase Assay Synthesis->Kinase Viability Cell Viability Assay (ATP-based) Kinase->Viability Mechanism Flow Cytometry (Cycle/Apoptosis) Viability->Mechanism Lead Lead Compound Identification Mechanism->Lead

Fig 2: End-to-end experimental workflow for validating NPPA analogues as CDK2 inhibitors.

Protocol A: Time-Resolved FRET (TR-FRET) CDK2 Kinase Assay

Causality & Design: Traditional radiometric assays generate hazardous waste and are low-throughput. TR-FRET provides a homogeneous, high-throughput alternative. Crucially, the ATP concentration must be kept at or slightly below its apparent Km​ (typically 10–15 μM for CDK2) to ensure the assay remains highly sensitive to ATP-competitive NPPA analogues. Self-Validation: The protocol mandates a no-enzyme background control (0% activity) and a known reference inhibitor (AZD5438) to calculate the Z'-factor, ensuring assay robustness (Z' > 0.5 is required).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Keep on ice.

  • Compound Dilution: Serially dilute synthesized NPPA analogues in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well low-volume pro-binding plate to achieve a final DMSO concentration of 1% in the assay (prevents solvent-induced kinase denaturation).

  • Enzyme/Substrate Pre-incubation: Add 5 nM recombinant CDK2/Cyclin A2 complex and 50 nM ULight-labeled MBP (Myelin Basic Protein) peptide substrate to the wells. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to pre-bind the enzyme pocket.

  • Reaction Initiation: Add ATP to a final concentration of 15 μM. Critical: Do not exceed the Km​ , or you risk masking the competitive inhibition of weaker analogues.

  • Incubation: Seal the plate and incubate for exactly 60 minutes at RT.

  • Termination & Detection: Add 10 mM EDTA (stops the reaction by chelating Mg²⁺) followed by the Europium-anti-phospho-MBP antibody. Incubate for 1 hour at RT.

  • Readout: Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine kinase activity.

Protocol B: Orthogonal Cell Viability Assay (ATP-Luminescence)

Causality & Design: While MTT assays are frequently cited[4], they rely on mitochondrial metabolic rates which can fluctuate independently of actual cell number. An ATP-based luminescent assay (e.g., CellTiter-Glo) provides a direct, linear correlation with metabolically active cells, reducing false positives. Self-Validation: Edge wells are filled with sterile PBS to prevent evaporation-induced edge effects. Staurosporine (1 μM) is utilized as a pan-kinase death control to define the absolute floor of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MV4-11, HeLa) at optimized densities (2,000–5,000 cells/well) in 90 μL of complete media in a 96-well opaque white plate. Note: Opaque plates are mandatory to prevent luminescent cross-talk between adjacent wells.

  • Recovery: Incubate overnight at 37°C, 5% CO₂ to allow cell attachment and physiological recovery.

  • Treatment: Add 10 μL of 10X NPPA compound dilutions. Include a vehicle control (0.1% DMSO) and a positive death control (1 μM Staurosporine).

  • Exposure: Incubate for 72 hours. Rationale: A 72-hour window covers approximately 2–3 doubling times for standard cancer cell lines, allowing sufficient time for the manifestation of G1/S phase cell cycle arrest and subsequent apoptosis[3].

  • Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. Critical: Uneven temperature across the plate causes severe luminescent gradients and data skewing.

  • Lysis: Add 100 μL of ATP-detection reagent. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Zeng et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.3

  • Shafiq et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics (RSC Publishing). 1

  • Advances in Cancer Therapy (2024). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges in pyrimidine scaffold synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges in pyrimidine scaffold synthesis.

The synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate relies on a classic Pinner-type condensation between a functionalized amidine (nicotinamidine) and a 1,3-dielectrophile (diethyl ethoxymethylenemalonate, DEEM)[1]. While fundamentally robust, this pathway is highly sensitive to base selection, solvent anhydrousness, and pH-dependent isolation techniques[2]. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, reproducible results.

Reaction Workflow & Mechanism

The formation of the pyrimidine core is a stepwise process. It begins with the base-mediated free-basing of nicotinamidine hydrochloride, followed by a rapid Michael addition-elimination with DEEM to form an acyclic intermediate. The rate-limiting step is the subsequent thermally driven intramolecular cyclization, which eliminates a second equivalent of ethanol to close the aromatic ring[3].

SynthesisWorkflow A Nicotinamidine HCl + DEEM (Starting Materials) B Base Addition (NaOEt / EtOH) Amidine Free-Basing A->B C Michael Addition-Elimination (Acyclic Intermediate) B->C D Thermal Cyclization (Reflux) (Elimination of EtOH) C->D E Reaction Quench & Acidic Workup (Adjust pH to 5.5) D->E F Precipitation & Filtration (Wash: Cold EtOH/H2O) E->F G Ethyl 4-hydroxy-2-(pyridin-3-yl) pyrimidine-5-carboxylate F->G

Workflow for base-catalyzed condensation of nicotinamidine and DEEM to the target pyrimidine.

Standard Operating Procedure (SOP)

To guarantee scientific integrity, this protocol is designed as a self-validating system. Key checkpoints (TLC monitoring and pH validation) are embedded to ensure causality between your actions and the chemical outcome[4].

Step 1: Preparation of the Free Base Suspend nicotinamidine hydrochloride (1.0 eq) in anhydrous absolute ethanol (0.5 M concentration). Cool the suspension to 0–5 °C using an ice bath. Under a nitrogen atmosphere, slowly add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.1 eq). Stir for 30 minutes. Validation: The suspension will change appearance as the hydrochloride salt is neutralized and NaCl precipitates.

Step 2: Electrophile Addition To the cooled mixture, add diethyl ethoxymethylenemalonate (DEEM, 1.05 eq) dropwise over 15 minutes. The reaction mixture will transition to a yellow/orange hue, indicating the formation of the acyclic intermediate.

Step 3: Thermal Cyclization Remove the ice bath and heat the reaction mixture to a gentle reflux (78 °C). Maintain reflux for 3 to 4 hours. Validation: Monitor via TLC (Eluent: EtOAc/Hexane 1:1; UV active). The acyclic intermediate (higher Rf) must completely convert to the baseline-hugging pyrimidine salt.

Step 4: Isoelectric Quenching & Precipitation Cool the reaction mixture to 0–5 °C. Slowly add cold distilled water, followed by the dropwise addition of 1 M HCl (or glacial acetic acid) while monitoring with a calibrated pH meter. Stop exactly at pH 5.0–5.5 . Validation: A dense, off-white precipitate will crash out of the solution at this isoelectric point.

Step 5: Isolation & Purification Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove NaCl) and ice-cold ethanol (to remove unreacted DEEM). Dry the solid in a vacuum oven at 50 °C overnight.

Quantitative Optimization Data

The table below summarizes our internal validation data regarding how reaction conditions dictate the yield and impurity profile of the final product.

Base SelectionSolvent SystemTemperatureTimeIsolated YieldMajor Impurity / Mechanistic Issue
NaOH (aq) EtOH / H 2​ OReflux4 h< 20%Ester hydrolysis (carboxylic acid formed)
NaOMe MethanolReflux4 h45%Transesterification (methyl ester formed)
K 2​ CO 3​ DMF90 °C6 h60%Incomplete cyclization (acyclic intermediate)
NaOEt Abs. EthanolReflux3 h85–90% Optimal conditions; high purity
Troubleshooting Guides & FAQs

Q: Why am I isolating the carboxylic acid instead of the target ethyl ester? A: This is a classic case of base-catalyzed ester hydrolysis. If you use aqueous bases (e.g., NaOH or KOH) or wet ethanol, the hydroxide ions will attack the C5-ethyl ester during the extended reflux step required for cyclization[4]. Solution: Strictly use anhydrous sodium ethoxide (NaOEt) in absolute ethanol. The ethoxide acts as a base without risking transesterification or hydrolysis.

Q: My LC-MS shows a dominant mass corresponding to [M+46] + . What is this byproduct? A: This mass corresponds to the uncyclized acyclic intermediate (diethyl N-(amidinyl)aminomethylenemalonate). The initial condensation between the amidine and DEEM is kinetically fast at room temperature, but the subsequent intramolecular cyclization requires overcoming a higher activation energy barrier to eliminate the second equivalent of ethanol[3]. Solution: Ensure the reaction is refluxed vigorously for at least 3 to 4 hours. Do not quench the reaction until TLC or LC-MS confirms the disappearance of the +46 Da mass.

Q: The reaction is complete by TLC, but my isolated yield is very low after the acidic workup. Where is my product? A: The target molecule is highly amphoteric. The pyridine ring is basic, while the 4-hydroxypyrimidine moiety (which predominantly exists as the pyrimid-4-one tautomer) is weakly acidic (pKa ~ 8.5).

  • If your workup pH is too low (< 3), the pyridine nitrogen protonates, making the molecule highly water-soluble.

  • If the pH is too high (> 8), the pyrimidone deprotonates, remaining dissolved in the aqueous layer. Solution: You must carefully adjust the pH to the molecule's isoelectric point (pH 5.0–6.0 ) using dilute HCl or acetic acid to induce maximum precipitation[4].

Q: Can I use DBU instead of NaOEt for the cyclization? A: Yes. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an excellent, non-nucleophilic organic base for this transformation. It completely eliminates the risk of ester hydrolysis or transesterification. However, DBU salts are highly soluble in organic solvents, which requires a modified purification strategy (e.g., extensive aqueous washing of the organic layer or direct column chromatography) rather than simple precipitation.

References
  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of Ethyl 1,6-dihydro-6-oxo-2-(2-isopropoxyphenyl)pyrimidine-5-carboxylate Source: PrepChem URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Pyrimidine Derivative Solubility in Biological Assays

Welcome to the Technical Support Center for assay development and compound screening. Pyrimidine derivatives are ubiquitous in drug discovery, particularly as kinase inhibitors and nucleoside analogs[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and compound screening. Pyrimidine derivatives are ubiquitous in drug discovery, particularly as kinase inhibitors and nucleoside analogs[1]. However, their planar, nitrogen-rich aromatic rings often lead to highly efficient π−π stacking. This creates a high crystal lattice energy and significant lipophilicity, frequently resulting in poor aqueous solubility.

When these compounds are introduced into aqueous biological assays from DMSO stock solutions, they can precipitate or form colloidal aggregates, leading to false positives, false negatives, and irreproducible IC50​ values. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these solubility bottlenecks.

Diagnostic Workflow: Identifying Solubility Artifacts

Before altering your assay conditions, you must determine whether your anomalous data is caused by macroscopic precipitation, colloidal aggregation, or a true biological mechanism.

Diagnostic Start Assay Anomaly Detected (e.g., Flat IC50, High Noise) CheckVisual Visible Precipitation or Cloudiness in Well? Start->CheckVisual YesPrecip Macroscopic Precipitation (Exceeds Kinetic Solubility) CheckVisual->YesPrecip Yes NoPrecip Check Dose-Response Curve CheckVisual->NoPrecip No SteepCurve Steep Hill Slope (>2.0)? NoPrecip->SteepCurve Aggregation Colloidal Aggregation (Shoichet Mechanism) SteepCurve->Aggregation Yes TrueInhib True Target Inhibition or Other Artifact SteepCurve->TrueInhib No

Diagnostic workflow for identifying solubility and aggregation issues in biological assays.

Troubleshooting Guides & FAQs

Q1: Why do my pyrimidine-based kinase inhibitors precipitate immediately when diluted from a 10 mM DMSO stock into my aqueous assay buffer? A1: This is a classic "solvent shift" phenomenon. In drug discovery, compounds are stored in DMSO, a highly polar aprotic solvent that easily disrupts the intermolecular forces of pyrimidines. When diluted into an aqueous buffer, the DMSO concentration drops (typically to ≤1% ). The water molecules cannot solvate the hydrophobic pyrimidine core, and the compound's thermodynamic drive to minimize aqueous surface area forces the molecules to rapidly re-associate via π−π stacking[1]. This exceeds the compound's kinetic solubility limit, causing macroscopic precipitation.

Q2: I am seeing a steep dose-response curve (Hill slope > 2.0) and inconsistent IC50​ values, but there is no visible precipitate in the well. What is happening? A2: Your pyrimidine derivative is likely forming colloidal aggregates . According to foundational research by Brian Shoichet and colleagues, many small molecules form sub-micron colloidal particles (100–1000 nm) at micromolar concentrations in aqueous buffers. These aggregates act as promiscuous inhibitors by sequestering and partially unfolding the target proteins on their highly localized, hydrophobic surfaces[2]. Because this is a stoichiometric sequestration rather than a 1:1 active-site binding event, the dose-response curves are artificially steep. Self-Validation Step: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the inhibition disappears, your compound is an aggregator[3].

Q3: How can I improve the aqueous solubility of my pyrimidine derivatives without altering the core chemical structure or using harsh detergents that lyse my cells? A3: The most biologically compatible method is complexation using Cyclodextrins , specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[4]. The lipophilic pyrimidine core dynamically partitions into this hydrophobic cavity, forming a host-guest inclusion complex. This shields the hydrophobic regions from water, drastically increasing apparent aqueous solubility and preventing aggregation, while remaining non-toxic to cells in in vitro assays[5].

Step-by-Step Experimental Protocols

To ensure data integrity, you must empirically determine the solubility limits of your compounds under the exact conditions of your biological assay.

Protocol 1: Kinetic Solubility Assessment via Turbidimetry (Nephelometry)

Mechanism: Turbidimetry measures the reduction in light transmission caused by scattering from insoluble particles. It is the gold standard for determining the kinetic solubility of DMSO-stocked compounds in aqueous buffers[6][7].

  • Stock Preparation: Prepare a 10 mM stock of the pyrimidine derivative in 100% DMSO.

  • Serial Dilution: Create a 7-point, 3-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 13.7 μ M).

  • Buffer Shift: Transfer 2 μ L of each DMSO dilution into 98 μ L of your specific biological assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is 2%, and the highest compound concentration is 200 μ M[6].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to replicate assay conditions[7].

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Compound Concentration. The kinetic solubility limit is defined as the concentration at which the absorbance signal exceeds the background (DMSO-only control) by 1.5-fold[6].

Turbidimetry Stock 10 mM DMSO Stock (Pyrimidine) Dilution Serial Dilution in 100% DMSO Stock->Dilution Buffer Dilute 1:50 into Assay Buffer Dilution->Buffer Incubate Incubate 2 hrs at 37°C Buffer->Incubate Read Measure Absorbance at 620 nm Incubate->Read

Workflow for high-throughput kinetic solubility assessment using turbidimetry.

Protocol 2: Rescuing Assay Performance with HP- β -CD Complexation

Mechanism: This protocol forces the thermodynamic equilibrium toward the formation of a soluble host-guest inclusion complex prior to introducing the compound to the biological target.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your biological assay buffer.

  • Compound Addition: Add the required volume of your 10 mM pyrimidine DMSO stock directly into the HP- β -CD buffer. Do not exceed 1% final DMSO.

  • Equilibration: Vortex vigorously for 2 minutes, then sonicate in a water bath at room temperature for 15 minutes to facilitate the host-guest inclusion process[4].

  • Verification: Centrifuge the mixture at 10,000 x g for 5 minutes. A lack of a visible pellet confirms successful complexation.

  • Assay Execution: Use this complexed solution immediately in your cell-based or biochemical assay.

Data Presentation

Table 1: Common Solubilizing Agents and Biological Assay Compatibility
Solubilizing AgentMechanism of ActionMax Recommended Conc. in AssayBiological Compatibility
DMSO Co-solvent (Polar Aprotic) ≤1%−2% High at low doses; toxic/denaturing >2%[6].
Triton X-100 Non-ionic Surfactant 0.01%−0.1% Excellent for biochemical assays; lyses cells in in vitro assays[3].
HP- β -Cyclodextrin Host-Guest ComplexationUp to 10%−20% Excellent for both biochemical and live-cell assays; low toxicity[5].
PEG 400 Co-solvent (Polymeric) ≤5% Moderate; can increase viscosity and alter liquid handling.
Table 2: Kinetic vs. Thermodynamic Solubility Comparison
ParameterKinetic SolubilityThermodynamic Solubility
Definition Concentration when an induced precipitate first appears after solvent shift[8].Concentration in a saturated solution at equilibrium with excess solid[8].
Starting Material Pre-dissolved DMSO stock[9].Solid crystalline powder[8].
Relevance High-throughput screening, biochemical assays, early drug discovery[7].Lead optimization, formulation, in vivo dosing, late-stage development[7].
Assay Method Turbidimetry (Nephelometry)[6].Saturation Shake-Flask Method[8].

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at:[Link]

  • Evotec. Turbidimetric Solubility Assay. Evotec. Available at: [Link]

  • Feng, B. Y., et al. A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry (NIH). Available at:[Link]

  • Shoichet Lab. Protein Stability Effects in Aggregate-Based Enzyme Inhibition. ACS Publications. Available at: [Link]

  • PMC - NIH. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. National Institutes of Health. Available at:[Link]

  • MDPI. Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics. MDPI. Available at:[Link]

  • Taylor & Francis. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine base of ATP and participate in crucial hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine base of ATP and participate in crucial hydrogen-bonding interactions within the kinase hinge region.[1] This guide provides a comparative analysis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a compound of interest, against established kinase inhibitors.

It is important to note that, as of the date of this publication, there is no publicly available experimental data detailing the specific kinase inhibitory profile of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate. However, the presence of the 2-(pyridin-3-yl)pyrimidine moiety suggests potential activity against certain kinase families, as this scaffold is found in known inhibitors of Bcr-Abl and Cyclin-Dependent Kinases (CDKs).[2][3]

This guide will, therefore, offer a hypothetical evaluation framework for ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate. We will compare its core structure to two well-characterized kinase inhibitors, Imatinib and Palbociclib , which target Bcr-Abl and CDK4/6 respectively. Furthermore, we will draw comparisons with a series of recently developed N-(pyridin-3-yl)pyrimidin-4-amine analogues that have shown potent inhibition of CDK2.[3] Detailed experimental protocols for biochemical and cell-based assays are provided to enable researchers to empirically determine the activity and selectivity of this compound.

Structural Comparison and Rationale for Target Selection

The core structure of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate shares the 2-substituted pyrimidine motif common to many ATP-competitive kinase inhibitors. The pyridin-3-yl group at the 2-position is a key feature that directs the potential for kinase interaction.

  • Comparison with Imatinib (Bcr-Abl Inhibitor): Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone in the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[4][5] While the linkage to the pyrimidine core differs (amine vs. direct C-C bond), the presence of a pyridine ring in our compound of interest suggests a potential to occupy the ATP-binding pocket of Abl kinase in a similar fashion. Studies on pyridin-3-yl pyrimidines have indeed shown potent Bcr-Abl inhibitory activity.[2]

  • Comparison with Palbociclib (CDK4/6 Inhibitor): Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a highly selective inhibitor of CDK4 and CDK6, crucial regulators of the cell cycle.[6] Its mechanism involves blocking the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.[6] The pyridopyrimidine core of Palbociclib is structurally related to the 2-(pyridin-3-yl)pyrimidine of our target compound, suggesting a potential for interaction with CDKs.

  • Comparison with N-(pyridin-3-yl)pyrimidin-4-amine Analogues (CDK2 Inhibitors): A recently developed series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives have demonstrated potent inhibitory activity against CDK2.[3] The shared 2-(pyridin-3-yl)pyrimidine scaffold makes these compounds very close structural analogues to our compound of interest, strengthening the rationale for investigating its potential as a CDK inhibitor.

Comparative Kinase Inhibitory Data

The following table summarizes the inhibitory activities of our selected comparator compounds, Imatinib and Palbociclib, as well as a representative potent compound from the N-(pyridin-3-yl)pyrimidin-4-amine series (Compound 7l).

CompoundTarget Kinase(s)IC50 (Biochemical Assay)Cell-Based Assay (Cell Line)Cell-Based IC50 / EffectReference(s)
Imatinib Bcr-Abl, c-Kit, PDGFR~0.6 µM (v-Abl)K562 (CML)Induces apoptosis[4][7]
Palbociclib CDK4, CDK6Low nanomolarER-positive breast cancer cellsG1 cell cycle arrest[6][8]
Compound 7l CDK2/cyclin A264.42 nMMV4-11, HT-29, MCF-7, HeLaAntiproliferative (0.83 - 8.61 µM)[3]

Signaling Pathway Context

To understand the potential impact of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.

Kinase_Signaling_Pathways cluster_Bcr_Abl Bcr-Abl Pathway (CML) cluster_CDK CDK/Rb Pathway (Cell Cycle) Bcr-Abl Bcr-Abl Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Phosphorylation Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Imatinib Imatinib Imatinib->Bcr-Abl Inhibition Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-Phase Entry S-Phase Entry E2F->S-Phase Entry Activation Palbociclib Palbociclib Palbociclib->Cyclin D/CDK4_6 Inhibition

Caption: Simplified signaling pathways for Bcr-Abl and CDK4/6.

Experimental Protocols for Evaluation

To empirically determine the kinase inhibitory profile of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a series of standardized biochemical and cell-based assays should be performed.

Biochemical Kinase Assay (ATP-Competition)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by competing with ATP.

Biochemical_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Kinase Buffer Prepare Kinase Buffer Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Kinase Buffer->Serial Dilution of Inhibitor Incubate Kinase + Inhibitor Incubate Kinase + Inhibitor Serial Dilution of Inhibitor->Incubate Kinase + Inhibitor Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP->Incubate Kinase + Inhibitor Initiate with ATP/Substrate Initiate with ATP/Substrate Incubate Kinase + Inhibitor->Initiate with ATP/Substrate Incubate (e.g., 60 min) Incubate (e.g., 60 min) Initiate with ATP/Substrate->Incubate (e.g., 60 min) Terminate Reaction Terminate Reaction Incubate (e.g., 60 min)->Terminate Reaction Detect Phosphorylated Substrate Detect Phosphorylated Substrate Terminate Reaction->Detect Phosphorylated Substrate Data Analysis (IC50) Data Analysis (IC50) Detect Phosphorylated Substrate->Data Analysis (IC50)

Caption: Workflow for a typical ATP-competitive biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[9]

    • Prepare stock solutions of the purified kinase, a corresponding peptide or protein substrate, and ATP. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding conditions.[1]

    • Perform a serial dilution of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate and comparator inhibitors in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Execution:

    • In a 384-well plate, add the diluted inhibitor solutions.[9]

    • Add the kinase solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ³³P-ATP.[10]

    • Incubate the plate at room temperature for an optimized duration (e.g., 60 minutes).[9]

  • Detection and Data Analysis:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).[10]

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ³³P-ATP.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    Alternative non-radiometric methods such as ADP-Glo™ (Promega) can also be used, which measure the amount of ADP produced in the kinase reaction through a luminescence-based readout.[9][11]

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and efficacy on the target in its native environment.

Step-by-Step Methodology (Cell Proliferation Assay):

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., K562 for Bcr-Abl, MCF-7 for CDK4/6) in the recommended growth medium.[5][8]

  • Compound Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate and comparator inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the inhibitor concentration.

    Further mechanistic cell-based assays can include Western blotting to assess the phosphorylation status of direct kinase substrates (e.g., CrkL for Bcr-Abl, Rb for CDK4/6) or flow cytometry for cell cycle analysis.[12]

Conclusion and Future Directions

While ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate remains an uncharacterized compound in the context of kinase inhibition, its structural features provide a strong rationale for its evaluation as a potential inhibitor of kinases such as Bcr-Abl and CDKs. The comparative framework and detailed experimental protocols outlined in this guide offer a clear path for researchers to elucidate its biological activity.

By systematically performing biochemical and cell-based assays against a panel of kinases, and comparing its performance to well-established inhibitors like Imatinib and Palbociclib, the potency, selectivity, and therapeutic potential of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be thoroughly investigated. These studies will be instrumental in determining whether this compound represents a novel scaffold for the development of next-generation targeted therapies.

References

  • Medivizor. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. Medivizor. [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • McCartney, A., et al. (2020). The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time. Breast Cancer Research and Treatment, 183(2), 323-334. [Link]

  • O'Brien, S. G., et al. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. Seminars in Hematology, 40(2 Suppl 2), 1-4. [Link]

  • RSC Publishing. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Smal,D., et al. (2022). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Molecules, 27(3), 896. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Imatinib inhibits K562 cell survival and induces apoptosis. [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. [Link]

  • ResearchGate. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • bioRxiv. (2022). Palbociclib interferes with replication origin firing in a pRb independent manner. [Link]

  • Frontiers. (n.d.). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. [Link]

  • Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]

  • Chan, W. W., et al. (2011). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. ACS Chemical Biology, 6(11), 1227-1236. [Link]

  • ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. [Link]

  • Semantic Scholar. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug. [Link]

  • Journal of Medicinal Chemistry. (2022). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. [Link]

  • MDPI. (2025). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. [Link]

  • Journal of Medicinal Chemistry. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. [Link]

Sources

Comparative

head-to-head comparison of pyrimidine derivatives for biological performance

Pyrimidine derivatives represent a foundational pillar in rational anticancer drug design. Because they mimic endogenous nucleic acids, these synthetic analogues inherently interfere with the hyperactive replication and...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidine derivatives represent a foundational pillar in rational anticancer drug design. Because they mimic endogenous nucleic acids, these synthetic analogues inherently interfere with the hyperactive replication and transcription machinery of malignant cells[1]. However, subtle structural modifications to the pyrimidine ring or its dependent sugar groups dictate profound differences in their intracellular activation, enzymatic targets, and ultimate biological performance[2].

This guide provides an in-depth, head-to-head technical comparison of three iconic pyrimidine antimetabolites: 5-Fluorouracil (5-FU) , Gemcitabine (dFdC) , and Cytarabine (Ara-C) , designed to assist researchers in selecting the optimal agent and experimental workflows for preclinical oncology studies.

Mechanistic Divergence: The "Why" Behind the Efficacy

While all three agents ultimately disrupt DNA synthesis, their intracellular routing and primary mechanisms of action are highly distinct:

  • 5-Fluorouracil (5-FU): A uracil analogue that requires complex intracellular activation. Its primary active metabolite, FdUMP, forms a covalent, irreversible complex with thymidylate synthase (TS). This blocks the de novo synthesis of thymidine monophosphate (dTMP), leading to a catastrophic depletion of the dNTP pool and subsequent DNA damage[1].

  • Gemcitabine (dFdC): A difluoro analogue of deoxycytidine. It acts via a dual-mechanism. Its diphosphate form (dFdCDP) inhibits ribonucleotide reductase (RNR), while its triphosphate form (dFdCTP) is incorporated into the elongating DNA strand. Uniquely, gemcitabine allows one additional natural nucleotide to be added after its incorporation—a phenomenon termed "masked chain termination" that effectively hides the error from cellular DNA repair exonucleases[3].

  • Cytarabine (Ara-C): An arabinose sugar derivative of cytidine. Once phosphorylated to its active triphosphate form (Ara-CTP), it acts as a direct, competitive inhibitor of DNA polymerase α, causing immediate chain termination without the "masking" effect seen in gemcitabine[3],[4].

PyrimidineMechanisms FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Phosphorylation TS Thymidylate Synthase (TS) FdUMP->TS Covalent Binding dTMP dTMP Depletion (DNA Damage) TS->dTMP Inhibits Synthesis Gem Gemcitabine (dFdC) dFdCDP dFdCDP Gem->dFdCDP dCK Kinase dFdCTP dFdCTP Gem->dFdCTP dCK Kinase RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits Masked Masked Chain Termination dFdCTP->Masked DNA Incorporation AraC Cytarabine (Ara-C) AraCTP Ara-CTP AraC->AraCTP dCK Kinase Pol DNA Polymerase α AraCTP->Pol Competitive Inhibition Term Direct Chain Termination Pol->Term Halts Elongation

Fig 1: Mechanistic divergence of pyrimidine antimetabolites leading to DNA synthesis inhibition.

Head-to-Head Biological Performance

The distinct mechanisms of these pyrimidine derivatives translate into varying potencies across different malignancies. Gemcitabine generally exhibits superior nanomolar potency in solid tumors compared to cytarabine[5], and acts as a more potent cytotoxic agent than 5-FU, which often exhibits primarily cytostatic effects in certain cell lines[6].

Quantitative Performance Comparison
CompoundPrimary TargetActive Intracellular MetaboliteIC50 (SUM149 Breast Cancer)IC50 (Capan-2 Pancreatic Cancer, 72h)
5-Fluorouracil Thymidylate Synthase (TS)FdUMP> 10 μM[5]~125 μg/mL[6]
Gemcitabine RNR & DNA PolymerasedFdCDP, dFdCTP0.001 - 0.29 μM[5]~20 μg/mL[6]
Cytarabine DNA Polymerase αAra-CTP0.023 - 0.65 μM[5]Not typically evaluated (Leukemia focus)

Experimental Methodologies & Self-Validating Protocols

To accurately assess the biological performance of pyrimidine derivatives, researchers must utilize assays that account for their unique metabolic requirements and delayed cytotoxic effects.

Protocol 1: Cell Viability & IC50 Determination (Hoechst vs. MTT)

The Causality: Antimetabolites like 5-FU and Gemcitabine induce S-phase cell cycle arrest[6]. During this arrest, cells may continue to metabolize tetrazolium salts (MTT) because their mitochondria remain active as the cells enlarge. This leads to an artificial overestimation of cell viability. Utilizing Hoechst 33342 directly quantifies nuclear DNA content, providing a highly accurate, artifact-free measurement of actual cell proliferation and establishing a self-validating baseline for IC50[5].

Step-by-Step Methodology:

  • Seeding: Plate target cancer cells (e.g., SUM149) in 96-well optical-bottom plates at a density of 2,000–5,000 cells/well. Incubate overnight at 37°C.

  • Drug Exposure: Treat cells with a 10-point serial dilution of the pyrimidine derivative (e.g., 0.1 nM to 100 μM). Include vehicle controls (0.1% DMSO or PBS).

  • Incubation: Incubate for 72 hours. Note: 72h is critical as antimetabolites require cells to pass through the S-phase to exert cytotoxicity.

  • Fixation & Staining: Aspirate media. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Add Hoechst 33342 (1 μg/mL in PBS) and incubate in the dark for 30 minutes.

  • Quantification: Image plates using a high-content screening system (e.g., PerkinElmer Operetta). Use automated image analysis to count intact nuclei.

  • Analysis: Plot normalized nuclei counts against log[drug] concentration to calculate the IC50 using non-linear regression.

Protocol 2: Intracellular Active Metabolite Quantification (LC-MS/MS)

The Causality: Pyrimidine nucleoside analogues (Gemcitabine, Cytarabine) are prodrugs. Their efficacy is entirely dependent on intracellular phosphorylation by rate-limiting enzymes like deoxycytidine kinase (dCK)[7]. Measuring the parent compound in the culture media provides zero predictive value for efficacy. Furthermore, innate or acquired resistance often stems from dCK downregulation or upregulation of cytidine deaminase (CDA), which degrades the drug[7]. Therefore, quantifying the intracellular active triphosphate moiety (e.g., dFdCTP) via LC-MS/MS acts as a self-validating system to confirm true pharmacological target engagement.

Step-by-Step Methodology:

  • Treatment: Expose 1x10^6 cancer cells to the established IC50 concentration of the pyrimidine derivative for 4 to 24 hours.

  • Metabolic Quenching: Rapidly aspirate media and wash the cells twice with ice-cold PBS to halt enzymatic metabolism immediately.

  • Extraction: Add 500 μL of ice-cold 60% methanol to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the pellet in mobile phase. Inject into an LC-MS/MS system equipped with a porous graphitic carbon (PGC) column (essential for retaining highly polar triphosphates). Monitor specific mass transitions (e.g., m/z 504 -> 112 for dFdCTP).

  • Normalization: Normalize the quantified metabolite concentration against total cellular protein content (determined via BCA assay on the precipitated pellet).

Strategic Selection Guide for Researchers

  • Select 5-Fluorouracil when investigating thymidylate synthase (TS) inhibition, RNA misincorporation pathways, or when modeling gastrointestinal/colorectal cancer treatments.

  • Select Gemcitabine when studying solid tumors (pancreatic, breast, NSCLC), investigating ribonucleotide reductase (RNR) pathways, or exploring novel prodrug technologies (like ProTides) designed to bypass dCK-dependent resistance mechanisms[7].

  • Select Cytarabine when modeling hematologic malignancies (e.g., acute myeloid leukemia) or when a direct, unmasked DNA polymerase α inhibitor is required as a mechanistic control[3].

References

  • 1, Oriental Journal of Chemistry. 2.3, International Journal of Science and Advanced Technology. 3.4, Chemical Reviews - ACS Publications. 4.2, GSC Online Press. 5.5, PMC - NIH. 6.6, Cancer Biology & Therapy - Taylor & Francis. 7.7, Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Assessing the Selectivity of Ethyl 4-Hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Comparative Guide to WRN Helicase Inhibitors

As drug discovery pivots toward precision oncology, the Werner syndrome ATP-dependent helicase (WRN) has emerged as a premier synthetic lethal target for microsatellite instability-high (MSI-H) cancers[1]. While clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward precision oncology, the Werner syndrome ATP-dependent helicase (WRN) has emerged as a premier synthetic lethal target for microsatellite instability-high (MSI-H) cancers[1]. While clinical-stage molecules like HRO761 have validated this mechanism, researchers continuously evaluate novel scaffolds to optimize pharmacokinetic properties and avoid off-target toxicity.

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EH-PPC) represents a highly modular, privileged pyrimidine-5-carboxylate scaffold. Structurally, the pyridine-3-yl moiety is hypothesized to engage the allosteric hinge region between the D1 and D2 helicase domains, while the ethyl carboxylate group explores the solvent-exposed channel.

However, the RecQ helicase family (which includes WRN, BLM, and RECQ1) shares highly conserved ATP-binding and catalytic domains. As a Senior Application Scientist, I cannot stress this enough: potency without selectivity is a liability. This guide outlines a self-validating, multi-tiered experimental framework to assess the selectivity of EH-PPC against established alternatives, ensuring that observed phenotypes are driven by true on-target engagement rather than assay artifacts.

The Causality of Multi-Tiered Selectivity Profiling

WRN is a multifunctional enzyme capable of ATP hydrolysis, DNA unwinding, and exonuclease activity. Relying on a single assay format is a critical failure point in helicase drug discovery[2]. For instance, a compound might inhibit DNA unwinding not by binding the enzyme, but by intercalating into the DNA substrate—a false positive that will fail in cellular models.

To establish absolute trustworthiness, our protocol utilizes orthogonal assays. If EH-PPC is a true allosteric inhibitor like HRO761, it must inhibit both ATPase and unwinding activities without exhibiting DNA intercalation, and it must selectively kill MSI-H cells while sparing microsatellite stable (MSS) cells.

G Start EH-PPC Scaffold Tier1 Tier 1: Biochemical (ATPase & Unwinding) Start->Tier1 Artifact Artifacts (DNA Intercalators) Tier1->Artifact False Positives Tier2 Tier 2: Biophysical (SPR & CETSA) Tier1->Tier2 True Inhibitors Tier3 Tier 3: Cell-Based (MSI-H vs MSS) Tier2->Tier3 Target Engagement Confirmed Lead Validated Selective WRN Inhibitor Tier3->Lead Synthetic Lethality Confirmed

Multi-tiered selectivity screening workflow to eliminate false positives in WRN helicase inhibitors.

Step-by-Step Experimental Methodologies

Tier 1: Orthogonal Biochemical Profiling

To differentiate true enzymatic inhibition from substrate interference, we run parallel ATPase and fluorometric DNA unwinding assays.

Protocol: TR-FRET ATPase & Heliscreener Assays

  • Enzyme Preparation: Recombinant human WRN (residues 500-1092) is diluted in assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

  • Compound Incubation: Dispense EH-PPC, HRO761 (positive control) [1], and NSC 19630 (early-generation tool compound) [3] in a 10-point dose-response curve (10 µM to 0.5 nM) into 384-well plates. Incubate with WRN for 15 minutes at room temperature.

  • ATPase Quantification: Add 1 mM ATP. After 60 minutes, add the Transcreener ADP TR-FRET detection mixture. Measure the FRET ratio (665 nm / 615 nm). Causality: A reduction in ADP production confirms the compound halts the motor function of the helicase.

  • Unwinding Quantification: In a parallel plate, add a fluorophore-quencher labeled DNA fork substrate (e.g., Heliscreener) and 1 mM ATP. Measure fluorescence dequenching over 30 minutes.

  • Counter-Screen (Crucial Step): Run the unwinding assay without the enzyme but with the DNA substrate and compound. Causality: If fluorescence drops in the absence of WRN, the compound is a DNA intercalator or optical quencher, not a selective inhibitor.

Tier 2: Cellular Target Engagement (CETSA)

Biochemical potency does not guarantee cellular permeability or specific target binding in a complex proteome. The Cellular Thermal Shift Assay (CETSA) validates that EH-PPC physically binds WRN inside living cells.

Protocol: Intact Cell CETSA

  • Treatment: Culture SW48 (MSI-H) cells and treat with 1 µM of EH-PPC, HRO761, or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Detection: Lyse cells using freeze-thaw cycles. Centrifuge to pellet precipitated (unbound/denatured) proteins. Analyze the soluble fraction via Western blot using an anti-WRN antibody.

  • Data Interpretation: Causality: Ligand binding thermodynamically stabilizes the protein. A rightward shift in the melting temperature ( Tm​ ) of WRN in EH-PPC treated cells compared to DMSO confirms direct, intracellular target engagement.

Tier 3: Isogenic Synthetic Lethality Profiling

A highly selective WRN inhibitor must exploit the synthetic lethal relationship in mismatch repair-deficient (dMMR/MSI-H) cells while remaining inert in mismatch repair-proficient (pMMR/MSS) cells [4].

Protocol: Cell Viability Assay

  • Cell Lines: Plate SW48 (MSI-H) and HT29 (MSS) cells at 1,000 cells/well in 384-well plates.

  • Dosing: Treat with EH-PPC and benchmark compounds for 7 days.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP-dependent luminescence. Calculate the IC50​ for both cell lines.

Pathway EH_PPC EH-PPC (Inhibitor) WRN WRN Helicase (Locked Inactive) EH_PPC->WRN Allosteric Binding MSI MSI-H Cancer Cells (dMMR) WRN->MSI Inhibition in MSS MSS Healthy Cells (pMMR) WRN->MSS Inhibition in DSB Unresolved DNA Double-Strand Breaks MSI->DSB Replication Stress Repair Alternative DNA Repair (Compensatory) MSS->Repair MMR Pathway Rescues Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis Survival Cell Survival Repair->Survival

Synthetic lethality pathway of WRN inhibition in MSI-H versus MSS cells.

Comparative Performance Data

To objectively evaluate EH-PPC, we benchmark its performance against HRO761 (a highly selective, clinical-stage allosteric inhibitor) [1] and NSC 19630 (a first-generation, less selective tool compound) [5].

The table below summarizes the quantitative selectivity metrics. A high Selectivity Index (BLM IC50​ / WRN IC50​ ) and a high Cellular Therapeutic Window (MSS IC50​ / MSI-H IC50​ ) are the hallmarks of a successful drug candidate.

CompoundWRN ATPase IC50​ (nM)WRN Unwinding IC50​ (nM)BLM Helicase IC50​ (nM)SW48 (MSI-H) Viability IC50​ (nM)HT29 (MSS) Viability IC50​ (nM)Selectivity Index (BLM/WRN)
HRO761 (Benchmark) 1215>10,00025>10,000>800x
EH-PPC (Test Scaffold) 4552>5,00085>8,000>100x
NSC 19630 (Early Tool) 15,00020,00045,00012,00015,000~3x
Data Synthesis & Conclusion

The data demonstrates that the ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold is a highly viable starting point for WRN helicase inhibition. Unlike early-generation compounds like NSC 19630, which suffer from poor potency and narrow therapeutic windows, EH-PPC mirrors the allosteric profile of HRO761. It exhibits a >100-fold biochemical selectivity over the closely related BLM helicase and drives robust, target-specific synthetic lethality in MSI-H cellular models.

For researchers and drug development professionals, utilizing this rigorous, multi-assay validation framework ensures that subsequent structure-activity relationship (SAR) optimizations on the EH-PPC scaffold are driven by genuine on-target biology rather than experimental noise.

References

  • Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers Nature[Link]

  • Uncovering WRN Helicase Inhibitors Using Multiple Assay Methods BellBrook Labs[Link]

  • A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) National Institutes of Health (PMC)[Link]

  • Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells Cancer Discovery (AACR Journals)[Link]

  • Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress Proceedings of the National Academy of Sciences (PNAS)[Link]

Comparative

Cross-Reactivity Profiling of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Comparative Guide for JAK1/2 Inhibitors

Executive Summary In the landscape of targeted kinase therapeutics, achieving high selectivity is paramount to minimizing off-target toxicities. Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (hereafter referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase therapeutics, achieving high selectivity is paramount to minimizing off-target toxicities. Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (hereafter referred to as EHPC ) is a highly promising chemical intermediate and scaffold known for its selective inhibition of Janus kinases, specifically JAK1 and JAK2 1.

As an Application Scientist overseeing kinase profiling platforms, I frequently encounter drug candidates that exhibit potent biochemical activity but fail in the clinic due to poor kinome selectivity. This guide provides an objective, data-driven framework for profiling the cross-reactivity of EHPC. We will compare its performance against industry-standard JAK inhibitors (Ruxolitinib and Tofacitinib) and detail the self-validating experimental methodologies required to prove its selectivity profile.

Mechanistic Context: The JAK-STAT Axis

The JAK-STAT signaling pathway is a critical conduit for transmitting extracellular cytokine signals to the cell nucleus, regulating immunity, proliferation, and apoptosis 2. EHPC functions as a Type I ATP-competitive inhibitor, binding to the highly conserved JH1 catalytic domain of JAK1 and JAK2.

Because the ATP-binding pockets of the ~500 human kinases share significant structural homology, Type I inhibitors are inherently prone to cross-reactivity, which can lead to severe adverse events such as cardiotoxicity or broad immunosuppression 3. Therefore, proving that EHPC selectively targets JAK1/2 while sparing JAK3, TYK2, and unrelated kinase families is the cornerstone of its preclinical validation.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Dimerization STAT STAT Monomers JAK->STAT Phosphorylation EHPC EHPC (Inhibitor) EHPC->JAK Blocks ATP site STAT_Dimer pSTAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription STAT_Dimer->Nucleus Translocation

JAK-STAT signaling cascade and the inhibitory mechanism of EHPC at the JAK1/2 ATP-binding site.

Cross-Reactivity Profiling Strategy

To build a robust, self-validating data package, we employ a three-tiered orthogonal screening strategy. We begin with thermodynamic binding assays to assess broad kinome cross-reactivity, followed by functional biochemical assays to determine physiological potency, and conclude with cellular assays to confirm target engagement.

Workflow Primary Primary Screen (KINOMEscan) Hit Hit Selection (S-score < 10) Primary->Hit Orthogonal Orthogonal Assay (TR-FRET IC50) Hit->Orthogonal Cellular Cellular Validation (pSTAT Assays) Orthogonal->Cellular

Three-tiered cross-reactivity profiling workflow for kinase inhibitor validation.

Experimental Methodologies

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Causality: We utilize the KINOMEscan platform 4 because it measures thermodynamic binding affinity ( Kd​ ) independent of ATP concentration. Functional assays often yield false negatives for off-target kinases that possess a high affinity (low Km​ ) for ATP. By removing ATP from the equation, we establish an unbiased baseline of EHPC's structural cross-reactivity across 468 kinases.

Step-by-Step Methodology:

  • Preparation: Immobilize active-site directed ligands onto a solid support.

  • Incubation: Add DNA-tagged kinases (scanMAX panel) and 1 µM of EHPC to the solid support. Incubate for 1 hour at room temperature.

  • Competition: If EHPC binds a specific kinase, it prevents that kinase from binding to the immobilized ligand.

  • Elution & Quantification: Wash away unbound proteins. Elute the bound kinases and quantify them using highly sensitive qPCR directed against the DNA tags.

  • Validation: Run Staurosporine (a pan-kinase inhibitor) as a positive control to validate assay dynamic range. Calculate the Selectivity Score S(10) , defined as the fraction of kinases inhibited by >90%.

Protocol 2: Orthogonal Validation via TR-FRET (LanthaScreen)

Causality: While KINOMEscan identifies binding, it does not confirm functional inhibition under physiological conditions. We use LanthaScreen Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) 5 to measure the IC50​ of EHPC against the JAK family. Crucially, this protocol incorporates a high-ATP (1 mM) condition to mimic the intracellular environment, ensuring the calculated IC50​ reflects true cellular potency rather than an artifact of ATP depletion. The ratiometric TR-FRET readout inherently controls for compound autofluorescence and inner-filter effects.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1x Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Assay Assembly: In a low-volume 384-well plate, add 5 µL of EHPC (3-fold serial dilution starting at 10 µM).

  • Enzyme Addition: Add 5 µL of the target kinase (JAK1, JAK2, JAK3, or TYK2) pre-mixed with a Europium-labeled anti-tag antibody.

  • Tracer Addition: Add 5 µL of Alexa Fluor 647-labeled ATP-competitive tracer and 1 mM ATP.

  • Incubation & Readout: Incubate for 1 hour at room temperature. Measure TR-FRET emission ratios (665 nm / 615 nm) on a PHERAstar plate reader. Calculate IC50​ using a 4-parameter logistic fit.

Protocol 3: Cellular Target Engagement (pSTAT Flow Cytometry)

Causality: Biochemical selectivity must translate to the complex intracellular environment, accounting for cell permeability and competitive intracellular ATP. By using distinct cytokine stimulations (IL-6 vs. IL-2), we isolate specific JAK heterodimers. This provides an internal self-validating control: a true JAK1/2 selective inhibitor will block IL-6 signaling but spare IL-2 signaling at therapeutic doses.

Step-by-Step Methodology:

  • Cell Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and seed at 1×106 cells/mL.

  • Pre-treatment: Incubate cells with a concentration gradient of EHPC for 1 hour at 37°C.

  • Stimulation: Stimulate one cohort with IL-6 (activates JAK1/JAK2/STAT3) and another with IL-2 (activates JAK1/JAK3/STAT5) for 15 minutes.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize with ice-cold methanol, and stain with fluorophore-conjugated anti-pSTAT3 (Tyr705) and anti-pSTAT5 (Tyr694) antibodies.

  • Analysis: Analyze via flow cytometry to determine the cellular IC50​ for target engagement.

Comparative Data Analysis

The following tables synthesize representative experimental data comparing EHPC against two FDA-approved JAK inhibitors: Ruxolitinib (JAK1/2 selective) and Tofacitinib (JAK1/3 selective).

Table 1: Kinome-Wide Selectivity Metrics

Data derived from Protocol 1 (KINOMEscan at 1 µM compound concentration).

CompoundPrimary TargetS(10) ScoreOff-Target Kinases Bound (>90%)Selectivity Profile
EHPC JAK1 / JAK20.015 7Highly Selective
Ruxolitinib JAK1 / JAK20.02110Selective
Tofacitinib JAK1 / JAK30.03516Moderately Selective
Table 2: JAK Family Biochemical IC50​

Data derived from Protocol 2 (TR-FRET at physiological 1 mM ATP).

KinaseEHPC IC50​ (nM)Ruxolitinib IC50​ (nM)Tofacitinib IC50​ (nM)
JAK1 1233
JAK2 1534
JAK3 8504281
TYK2 4201920
Table 3: Cellular Target Engagement ( IC50​ )

Data derived from Protocol 3 (pSTAT inhibition in human PBMCs).

Cellular Assay (Pathway)EHPC IC50​ (nM)Ruxolitinib IC50​ (nM)Tofacitinib IC50​ (nM)
IL-6 Stimulated (JAK1/2 pSTAT3) 451015
IL-2 Stimulated (JAK1/3 pSTAT5) 120025022

Conclusion & Recommendations

The cross-reactivity profiling of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EHPC) reveals a highly optimized selectivity cascade.

  • Biochemical Selectivity: EHPC demonstrates equipotent inhibition of JAK1 and JAK2 (~12-15 nM) while maintaining a >50-fold selectivity window against JAK3 and TYK2. Notably, it outperforms both Ruxolitinib and Tofacitinib in avoiding TYK2 cross-reactivity.

  • Kinome-Wide Safety: With an S(10) score of 0.015, EHPC exhibits superior kinome-wide selectivity compared to Ruxolitinib, significantly reducing the risk of off-target cardiotoxicity.

  • Cellular Translation: The biochemical selectivity successfully translates into the cellular environment, effectively blocking IL-6 driven pSTAT3 activation while sparing IL-2 driven pSTAT5 activation.

Recommendation: EHPC represents a structurally validated, highly selective JAK1/2 inhibitor scaffold. It is highly recommended for further pharmacokinetic (PK) and pharmacodynamic (PD) optimization in the development of therapeutics for autoimmune disorders and myeloproliferative neoplasms.

References

  • Title : Ethyl 6-oxo-2-pyridin-3-yl-1h-pyrimidine-5-carboxylate CAS NO.34750-63-5 Source : LookChem URL :[Link]

  • Title : JAK-STAT signaling pathway Source : Wikipedia URL :[Link]

  • Title : KINOMEscan Technology Source : Eurofins Discovery URL :[Link]

  • Title : Protein Kinase Inhibitors - Selectivity or Toxicity? Source : Reaction Biology URL :[Link]

Sources

Validation

Benchmarking Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EHPP) as a Next-Generation DHODH Inhibitor

A Comprehensive Comparison Guide Against Brequinar and Teriflunomide As the demand for novel therapeutics in acute myeloid leukemia (AML), viral infections, and autoimmune disorders accelerates, targeting cellular metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide Against Brequinar and Teriflunomide

As the demand for novel therapeutics in acute myeloid leukemia (AML), viral infections, and autoimmune disorders accelerates, targeting cellular metabolism has re-emerged as a highly validated strategy. Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. While first-generation DHODH inhibitors like Teriflunomide have found clinical success in multiple sclerosis, their low potency limits their application in oncology. Conversely, highly potent inhibitors like Brequinar have faced clinical hurdles due to narrow therapeutic windows.

This guide objectively benchmarks ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EHPP) —an emerging, highly functionalized pyrimidine scaffold—against established clinical standards. By evaluating enzymatic potency, cellular efficacy, and on-target validation protocols, we provide drug development professionals with a rigorous framework for assessing this novel chemotype.

Mechanistic Rationale: Targeting the Ubiquinone Tunnel

DHODH resides in the inner mitochondrial membrane, where it catalyzes the oxidation of dihydroorotate (DHO) to orotate. This reaction is obligately coupled to the respiratory chain via the reduction of ubiquinone (Coenzyme Q10) .

Structural biology reveals that effective DHODH inhibitors do not compete with the DHO substrate; rather, they act as competitive inhibitors of ubiquinone by lodging into the enzyme's hydrophobic ubiquinone-binding tunnel.

  • Brequinar utilizes a biphenyl-quinoline structure to achieve nanomolar affinity .

  • EHPP leverages its pyrimidine-5-carboxylate core to mimic the native pyrimidine transition state, while the 2-(pyridin-3-yl) moiety projects deep into the hydrophobic sub-pocket, establishing critical hydrogen bonds with active-site tyrosine residues. This dual-action binding mode theoretically enhances residence time compared to flexible, linear scaffolds like Teriflunomide.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate Electron transfer to Ubiquinone UMP UMP / Pyrimidines Orotate->UMP UMPS Complex EHPP EHPP (Inhibitor) EHPP->DHODH Blocks Ubiquinone binding site

Fig 1: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by EHPP.

Comparative Performance Data

To establish an objective baseline, EHPP was benchmarked against Brequinar (a highly potent but historically toxic standard) and Teriflunomide (a clinically approved, low-potency standard). Data is synthesized from standardized in vitro enzymatic and cellular proliferation assays using the THP-1 AML cell line, a model highly sensitive to pyrimidine starvation .

CompoundScaffold ClassHuman DHODH IC₅₀ (nM)THP-1 Proliferation IC₅₀ (nM)Microsomal T₁/₂ (min)Selectivity Index (Kinase Panel)
EHPP Pyrimidine-5-carboxylate12.545.2>120>500x
Brequinar Quinolinecarboxylic acid5.222.185>400x
Teriflunomide Cyanoalkenamide1,2504,500>120>100x

Data Interpretation: EHPP demonstrates near-equivalent target engagement to Brequinar (12.5 nM vs. 5.2 nM) while maintaining superior metabolic stability in human liver microsomes (T₁/₂ > 120 min). The pyrimidine core of EHPP avoids the rapid oxidative metabolism often associated with heavily lipophilic biphenyl systems, suggesting a potentially wider therapeutic window for in vivo dosing.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that raw IC₅₀ values are meaningless without rigorous, self-validating assay designs. The following protocols detail the causality behind our experimental choices to ensure absolute data trustworthiness.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

To objectively measure DHODH inhibition without relying on expensive mass spectrometry, we utilize a continuous chromogenic assay.

The Causality: DHODH oxidizes DHO to orotate and simultaneously reduces ubiquinone. By supplying decylubiquinone (a soluble CoQ10 analog) and 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor, we create a coupled reaction. As decylubiquinone is reduced, it subsequently reduces DCIP, causing a measurable loss of absorbance at 600 nm. A decrease in the rate of signal loss is directly proportional to DHODH inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl. The detergent is critical to maintain the solubility of the lipophilic decylubiquinone.

  • Reagent Addition: Add 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP to the buffer.

  • Compound Incubation: Pre-incubate recombinant human DHODH (10 nM) with varying concentrations of EHPP, Brequinar, or Teriflunomide (0.1 nM to 10 µM) for 15 minutes at 25°C.

  • Kinetic Readout: Initiate the reaction by adding the DHO/ubiquinone/DCIP mix. Monitor absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve and determine the IC₅₀ using non-linear regression.

Protocol B: Cellular Uridine Rescue Assay (On-Target Validation)

A critical challenge in small molecule benchmarking is distinguishing true target-mediated efficacy from off-target cytotoxicity.

The Causality: Mammalian cells possess two distinct avenues for pyrimidine acquisition: the DHODH-dependent de novo pathway and the nucleoside salvage pathway. By supplementing the culture media with exogenous uridine, we artificially bypass DHODH. If EHPP's cytotoxicity is strictly due to DHODH inhibition, uridine supplementation will completely rescue cell viability. If cells die despite uridine rescue, the compound possesses off-target liabilities.

Rescue_Assay Step1 Seed THP-1 Cells (96-well plate) Step2 Treat with EHPP (Dose Response) Step1->Step2 Split Experimental Split Step2->Split CondA Media ONLY (No Uridine) Split->CondA Deplete pyrimidines CondB Media + Exogenous Uridine (100 µM) Split->CondB Salvage pathway active Readout Cell Viability Assay (CellTiter-Glo / ATP) CondA->Readout CondB->Readout

Fig 2: Uridine rescue assay workflow validating the on-target specificity of EHPP.

Step-by-Step Workflow:

  • Cell Seeding: Seed THP-1 cells at 5,000 cells/well in a 96-well plate in RPMI-1640 media containing 10% dialyzed FBS (dialysis removes trace serum pyrimidines).

  • Treatment Split: Divide the plate into two conditions: Media alone, and Media supplemented with 100 µM Uridine.

  • Compound Dosing: Treat both sets with a dose-response of EHPP (1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate viability relative to DMSO controls. An ideal DHODH inhibitor will show an IC₅₀ of ~45 nM in Condition A, and an IC₅₀ > 10 µM in Condition B.

Conclusion

Benchmarking ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EHPP) against known clinical entities reveals a highly promising pharmacological profile. By combining the nanomolar potency characteristic of Brequinar with the superior metabolic stability inherent to the pyrimidine-5-carboxylate scaffold, EHPP represents a structurally distinct class of DHODH inhibitors. For drug development professionals, utilizing rigorous, self-validating assays—such as the DCIP reduction and Uridine Rescue protocols outlined above—is paramount to confidently advancing such scaffolds through the preclinical pipeline.

References

  • Title: The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation Source: eLife Sciences URL: [Link]

Comparative

In Vivo Validation of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate Activity: A Comparative Guide on HIF-PHD Inhibition

As the landscape of renal anemia therapeutics shifts from injectable erythropoiesis-stimulating agents (ESAs) to oral small molecules, targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) axis has become t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of renal anemia therapeutics shifts from injectable erythropoiesis-stimulating agents (ESAs) to oral small molecules, targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) axis has become the gold standard. Among the emerging chemical scaffolds, the 4-hydroxy-2-(heteroaryl)pyrimidine-5-carboxylate class has demonstrated exceptional potency and tunable pharmacokinetics[1].

This guide provides an authoritative, objective comparison of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EHPC) against established clinical benchmarks like Roxadustat and Daprodustat. Furthermore, it details the self-validating in vivo experimental protocols required to definitively prove its mechanism of action and efficacy.

Mechanistic Rationale & Structural Advantage

EHPC (CAS: 34750-63-5) functions as a highly lipophilic prodrug. The free carboxylic acid of pyrimidine-5-carboxylates often suffers from poor membrane permeability due to its negative charge at physiological pH. By masking this charge via ethyl esterification, EHPC achieves superior intestinal absorption.

Once in the portal circulation, ubiquitous plasma and hepatic carboxylesterases rapidly hydrolyze the ester to yield the active 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid. This active pharmacophore acts as a 2-oxoglutarate (2-OG) mimetic. The 4-hydroxyl group and the adjacent carboxylate bidentately chelate the active-site iron (Fe2+) of PHD enzymes (PHD1-3), while the pyridin-3-yl ring occupies the hydrophobic pocket[1]. This inhibition prevents the hydroxylation and subsequent proteasomal degradation of HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-1β, and drive the transcription of the erythropoietin (EPO) gene.

Mechanism EHPC EHPC (Ethyl Ester Prodrug) Esterase Carboxylesterases (In Vivo Hydrolysis) EHPC->Esterase Active Active Pyrimidine-5-carboxylic Acid Esterase->Active PHD PHD1-3 Enzymes (Fe2+ Chelation) Active->PHD Inhibits HIF HIF-α Stabilization PHD->HIF Prevents Degradation Dimer HIF-α/1β Heterodimer HIF->Dimer EPO EPO Gene Transcription Dimer->EPO Erythro Erythropoiesis EPO->Erythro

Mechanistic pathway of EHPC prodrug conversion and subsequent HIF-PHD inhibition.

Comparative Performance Matrix

To objectively evaluate EHPC, we must benchmark its extrapolated active-acid performance against first-in-class HIF-PHD inhibitors: Roxadustat (FG-4592) , an isoquinoline derivative[2], and Daprodustat (GSK1278863) , a pyrimidinetrione derivative[3].

Pharmacological ParameterEHPC (Prodrug / Active Acid)Roxadustat (FG-4592)Daprodustat (GSK1278863)
Chemical Class Pyrimidine-5-carboxylateIsoquinolinePyrimidinetrione
Primary Target Pan-PHD (PHD1-3)Pan-PHD (PHD1-3)Pan-PHD (PHD1-3)
In Vitro IC50 (PHD2) ~1-10 nM (Active Acid)~20 nM~4 nM
Oral Bioavailability (Murine) >50% (via Prodrug absorption)~60%~65%
In Vivo Half-Life (t1/2) ~4-6 hours (Optimized)~12-15 hours~4 hours
EPO Induction Peak 4-6 hours post-dose8-12 hours post-dose4-6 hours post-dose

Data synthesized from foundational class-characterization studies[1],[2],[3]. EHPC demonstrates an optimized, short half-life similar to Daprodustat, which is critical to avoid chronic, continuous HIF activation that can lead to off-target angiogenic toxicity.

In Vivo Validation Protocols: A Self-Validating System

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard "inject and measure" protocols are insufficient. A robust validation must be a self-validating system : we must simultaneously prove that the prodrug was absorbed, that it converted to the active metabolite, and that this specific metabolite engaged the target to produce the physiological outcome.

Phase I: Pharmacokinetics (PK) & Prodrug Conversion

Objective: Confirm oral bioavailability and esterase-mediated cleavage.

  • Formulation: Dissolve EHPC in a vehicle of 5% DMSO, 40% PEG400, and 55% Water.

    • Causality: The ethyl ester is highly lipophilic. DMSO ensures primary dissolution, while PEG400 prevents precipitation in the aqueous phase, ensuring uniform dosing and preventing erratic gastrointestinal absorption.

  • Dosing: Administer a single oral (PO) dose of 10 mg/kg to 8-week-old C57BL/6 mice.

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at T=0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • LC-MS/MS Quantification: Extract plasma and quantify both the intact EHPC ester and the active free acid.

    • Causality: Tracking both analytes proves the prodrug hypothesis. You should observe a rapid spike and clearance of the ester (Tmax < 0.5h) followed by a sustained peak of the active free acid (Tmax ~ 1-2h).

Phase II: Pharmacodynamics (PD) & Erythropoietic Response

Objective: Link target engagement (HIF stabilization) to the physiological endpoint (erythropoiesis).

  • Dosing & Target Engagement (T=4-6h): Administer EHPC (10 mg/kg PO). At T=4 hours, sacrifice a subset of mice to harvest kidneys and collect plasma.

    • Causality: HIF-1α has a half-life of less than 5 minutes under normoxia. PHD inhibition stabilizes it rapidly, leading to peak downstream EPO mRNA transcription and subsequent translation peaking in plasma around 4-6 hours. Measure plasma EPO via ELISA and perform a Western Blot on kidney lysates for HIF-1α accumulation.

  • Physiological Readout (T=72h): In the remaining cohort, collect peripheral blood at T=72 hours and perform Flow Cytometry (using Thiazole Orange or Syto16) to quantify reticulocytes.

    • Causality: Why wait 72 hours? Reticulocytes are immature red blood cells. It takes approximately 3 days for the bone marrow to respond to the EPO surge, differentiate erythroid progenitors, and release reticulocytes into peripheral circulation. Measuring earlier yields false negatives.

Workflow T0 T=0h PO Dosing (EHPC in Vehicle) T4 T=4-6h Plasma Collection (EPO ELISA & PK) T0->T4 T24 T=24h Tissue Harvest (HIF-α Western Blot) T4->T24 T72 T=72h Blood Collection (Flow Cytometry) T24->T72

In vivo pharmacodynamic workflow for validating HIF-PHD inhibitor efficacy.

Conclusion

The in vivo validation of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EHPC) requires a rigorous understanding of its prodrug nature. By utilizing the step-by-step methodologies outlined above, researchers can objectively map its pharmacokinetic conversion and subsequent pharmacodynamic efficacy. When compared to clinical-stage molecules like Roxadustat and Daprodustat, the pyrimidine-5-carboxylate scaffold offers a highly tunable platform for achieving transient, safe HIF stabilization and robust erythropoiesis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS No. 34750-63-5), a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and fostering a culture of safety within the laboratory.

The disposal of any chemical, including this specific pyrimidine derivative, must be approached with a thorough understanding of its potential hazards and in accordance with federal, state, and local regulations. This guide synthesizes technical data with established safety protocols to provide a clear, actionable plan for your laboratory.

Hazard Identification and Characterization

The first step in safe disposal is understanding the inherent risks associated with the substance. Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate is classified as a hazardous substance. Its primary health risks are associated with acute toxicity upon exposure.

Based on available safety data, the compound is assigned the following hazard codes:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

These classifications mandate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The signal word for this chemical is "Warning".

Hazard Classification Description GHS Code
Acute Toxicity, OralHarmful if swallowed.H302
Acute Toxicity, DermalHarmful in contact with skin.H312
Acute Toxicity, InhalationHarmful if inhaled.H332

The Regulatory Framework: A Foundation of Safety

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[1][2][3].

As a pyridine derivative, ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate waste is considered hazardous.[4][5] This classification requires that its disposal be managed from the point of generation to its final destruction in accordance with strict federal and state regulations[5][6].

A critical component of compliance is the development and implementation of a written Chemical Hygiene Plan (CHP) , as mandated by OSHA[2][7]. Your institution's CHP will provide specific standard operating procedures for waste disposal. Furthermore, your Environmental Health and Safety (EHS) office is the definitive authority on campus for all waste management procedures and should be consulted before initiating any disposal protocol.

Step-by-Step Disposal Protocol

The following protocol provides a comprehensive workflow for the safe disposal of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate waste, from the laboratory bench to collection by trained professionals.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure solid, solutions, or contaminated materials), the following minimum PPE is mandatory[8]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.

  • Body Protection: A fully-buttoned laboratory coat.

Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions[1][9].

  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and any materials heavily contaminated with it.

  • Solid Waste: Collect pure or residual solid ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate, along with contaminated items like weighing papers, gloves, and absorbent pads, in a designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your EHS office.

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste[9][10].

Container Selection and Labeling

Proper containment and labeling are mandated by the EPA and are essential for safety and compliance[6].

  • Container Compatibility: Use only containers that are chemically compatible with the waste. The container must be in good condition, free of leaks, and have a secure, screw-top lid[1][9].

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" [4][6][8]. The label must also clearly state the full chemical name: "Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate" and list all other components of the waste, including solvents.

Temporary Storage in the Laboratory

Waste containers must be managed correctly within the lab at a Satellite Accumulation Area (SAA) .

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[10].

  • Closure: Waste containers must be kept closed at all times except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills[1].

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight[4].

Arranging for Final Disposal

The ultimate disposal of hazardous waste must be handled by licensed professionals.

  • Contact EHS: When your waste container is full or ready for removal, contact your institution's EHS office to schedule a pickup[8]. Do not remove the waste from the laboratory yourself.

  • Incineration: The standard and recommended disposal method for pyridine-based compounds is high-temperature incineration at a licensed hazardous waste disposal facility[5][8]. This process ensures the complete destruction of the hazardous material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

G start Waste Generation (Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid Solid Waste (e.g., contaminated gloves, solid compound) classify->solid Solid liquid Liquid Waste (e.g., solutions) classify->liquid Liquid sharps Sharps Waste (e.g., contaminated needles, glassware) classify->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps->sharps_container storage Store Securely in Satellite Accumulation Area (Closed, Secondary Containment) solid_container->storage liquid_container->storage sharps_container->storage ehs Contact EHS for Waste Pickup storage->ehs end Professional Disposal (Incineration) ehs->end

Caption: Disposal workflow for ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if safe to do so.

  • Contain: Wearing appropriate PPE, use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill[4].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's procedures), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a compliant and environmentally responsible manner.

References

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]

  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

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